Icosapent Ethyl
Description
Historical Context and Evolution of Research on Omega-3 Fatty Acids
The journey of omega-3 fatty acids from dietary components to subjects of intense scientific scrutiny is a compelling narrative of nutritional science. The story begins in the early 20th century with the discovery of essential fatty acids, compounds necessary for health that the body cannot synthesize. acc.org Initially, the focus was primarily on omega-6 fatty acids like linoleic acid. tctmd.com
A significant turning point came in the 1970s with observational studies of Greenland Inuit populations. acc.org Researchers noted a paradox: despite a high-fat diet rich in marine life, the Inuit exhibited a remarkably low incidence of coronary artery disease. tctmd.com This observation led to the hypothesis that the high intake of omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), from seafood was a key protective factor. tctmd.comahajournals.org
Subsequent research in the 1970s and 1980s began to unravel the physiological mechanisms. Studies demonstrated that EPA could influence platelet aggregation, a key process in blood clot formation, suggesting a potential anti-thrombotic effect. tctmd.comahajournals.org This discovery, linking a specific dietary component to a reduced risk of heart attacks, ignited a wave of academic interest in omega-3 fatty acids. tctmd.comnih.gov
Key clinical trials further solidified the importance of omega-3s. The Diet and Reinfarction Trial (DART) in 1989 showed that advising post-myocardial infarction patients to consume oily fish led to a significant reduction in all-cause mortality. nih.gov The Japan EPA Lipid Intervention Study (JELIS), published in 2007, was a large-scale trial that demonstrated the benefit of adding purified EPA to statin therapy in reducing major coronary events. acc.orgcapes.gov.br These and other studies paved the way for a more nuanced investigation into the specific roles of individual omega-3 fatty acids, setting the stage for the focused study of highly purified forms like eicosapentaenoic acid ethyl ester.
Academic Significance of Highly Purified Eicosapentaenoic Acid Ethyl Ester in Biomedical Science
The academic significance of highly purified eicosapentaenoic acid ethyl ester (EPA-EE), particularly in the form of icosapent ethyl, lies in its ability to isolate the effects of EPA from other fatty acids, thereby providing a clearer understanding of its specific biological activities. This purity is crucial for rigorous scientific investigation and has been instrumental in the design and interpretation of landmark clinical trials.
One of the most notable of these is the REDUCE-IT (Reduction of Cardiovascular Events with this compound–Intervention Trial) . This trial demonstrated that high-dose this compound significantly reduced the risk of ischemic events, including cardiovascular death, in high-risk patients already receiving statin therapy. iscpcardio.org The success of REDUCE-IT, where previous trials with mixed omega-3 formulations had yielded inconsistent results, underscored the importance of using a highly purified EPA-EE. nih.gov This allowed researchers to attribute the observed benefits directly to EPA, minimizing the confounding effects of DHA or other components present in less purified fish oil supplements.
The use of EPA-EE as a research tool extends to mechanistic studies. Its purity allows for precise investigations into the molecular pathways influenced by EPA. Research has shown that EPA-EE's benefits are not solely attributable to the reduction of triglycerides. ahajournals.org Studies are exploring its anti-inflammatory, anti-thrombotic, and plaque-stabilizing properties. nih.gov For instance, the EVAPORATE (Effect of Vascepa on Improving Coronary Atherosclerosis in People With High Triglycerides Taking Statin Therapy) trial used this compound to demonstrate a reduction in the progression of coronary atherosclerosis. acc.orgnih.gov
Furthermore, the ethyl ester form of EPA provides stability and allows for consistent and accurate administration in clinical research settings, ensuring that observed effects can be reliably linked to a specific intake of the compound. acc.org This precision is vital for establishing clear cause-and-effect relationships in biomedical science.
Scope and Objectives of Contemporary Eicosapentaenoic Acid Ethyl Ester Research
Contemporary research on eicosapentaenoic acid ethyl ester is multifaceted, extending beyond its established role in cardiovascular risk reduction. The primary objectives of current research include:
Elucidating Novel Mechanisms of Action: A major focus is to understand the full spectrum of EPA-EE's biological effects. This includes investigating its impact on inflammatory pathways, such as the reduction of pro-inflammatory biomarkers, and its role in the resolution of inflammation. tctmd.comahajournals.org Researchers are also exploring its effects on cell membranes, endothelial function, and oxidative stress. capes.gov.br
Investigating Efficacy in Diverse Patient Populations: Clinical trials are ongoing to assess the benefits of this compound in various high-risk patient groups. For example, the MITIGATE (A Pragmatic Randomized Trial of this compound for High-Cardiovascular Risk Adults) trial is examining its potential to reduce the severity of viral upper respiratory infections, including COVID-19, in individuals with established cardiovascular disease. nih.gov
Exploring Therapeutic Potential Beyond Cardiovascular Disease: The anti-inflammatory and other pleiotropic effects of EPA-EE have prompted investigations into its potential benefits for other conditions. Research is exploring its role in non-alcoholic fatty liver disease, cognitive function, and certain inflammatory disorders.
Optimizing Therapeutic Strategies: Ongoing research aims to refine the use of EPA-EE in clinical practice. This includes identifying patient subgroups who are most likely to benefit and understanding its synergistic effects when used in combination with other therapies.
The following interactive data tables summarize the findings of key clinical trials that have shaped our understanding of eicosapentaenoic acid ethyl ester's role in biomedical research.
Detailed Research Findings from Key Clinical Trials
Here are interactive data tables summarizing the results of pivotal clinical trials on Eicosapentaenoic Acid Ethyl Ester:
REDUCE-IT (Reduction of Cardiovascular Events with this compound–Intervention Trial)
| Parameter | Description |
| Study Population | 8,179 statin-treated patients with elevated triglycerides and either established cardiovascular disease or diabetes with other risk factors. iscpcardio.orgnaturalhealthresearch.org |
| Primary Endpoint | Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina. iscpcardio.orgnih.gov |
| Key Finding | This compound group had a 25% relative risk reduction in the primary endpoint compared to placebo. iscpcardio.orgnaturalhealthresearch.org |
| Event Rate | Primary endpoint occurred in 17.2% of the this compound group versus 22.0% of the placebo group. iscpcardio.org |
| Cardiovascular Death | 4.3% in the this compound group versus 5.2% in the placebo group, a significant reduction. iscpcardio.org |
JELIS (Japan EPA Lipid Intervention Study)
| Parameter | Description |
| Study Population | 18,645 Japanese patients with hypercholesterolemia. capes.gov.brnih.gov |
| Primary Endpoint | Major coronary events (sudden cardiac death, fatal and non-fatal myocardial infarction, unstable angina, and revascularization procedures). capes.gov.brnih.gov |
| Key Finding | The EPA group had a 19% relative risk reduction in major coronary events compared to the control group (statin only). capes.gov.brnih.gov |
| Event Rate | The primary endpoint occurred in 2.8% of the EPA group versus 3.5% of the control group. capes.gov.brnih.gov |
| Stroke Recurrence | A sub-analysis showed a 20% relative reduction in recurrent stroke in patients with a prior history of stroke. nih.gov |
MARINE (Multi-center, plAcebo-controlled, Randomized, double-blINd, 12-week study with an open-label Extension)
| Parameter | Description |
| Study Population | Patients with very high triglyceride levels (≥500 mg/dL). nih.govjacc.org |
| Primary Endpoint | Percent change in triglyceride levels from baseline. |
| Key Finding | This compound significantly reduced triglyceride levels compared to placebo. nih.govjacc.org |
| Triglyceride Reduction | In women, a -22.7% reduction was observed. nih.gov |
| Other Lipid Effects | Significantly reduced non-HDL cholesterol and total cholesterol without significantly increasing LDL cholesterol. nih.gov |
ANCHOR Trial
| Parameter | Description |
| Study Population | Statin-treated patients at high cardiovascular risk with persistently high triglycerides (200-499 mg/dL). ahajournals.orgresearchgate.net |
| Primary Endpoint | Percent change in triglyceride levels from baseline. |
| Key Finding | This compound significantly reduced triglyceride levels without increasing LDL cholesterol. ahajournals.orgresearchgate.net |
| Triglyceride Reduction | In women, a -21.5% reduction was observed. nih.gov |
| Inflammatory Markers | Showed significant improvements in various atherogenic and inflammatory parameters. ahajournals.org |
EVAPORATE (Effect of Vascepa on Improving Coronary Atherosclerosis in People With High Triglycerides Taking Statin Therapy)
| Parameter | Description |
| Study Population | 80 patients with established coronary atherosclerosis and elevated triglycerides on statin therapy. acc.orgnih.gov |
| Primary Endpoint | Change in low-attenuation plaque volume as measured by coronary computed tomography angiography. acc.orgacc.org |
| Key Finding | This compound significantly reduced the progression of low-attenuation plaque volume compared to placebo. nih.govacc.org |
| Plaque Volume Change | Showed regression in fibrous and fibrofatty plaque volumes in the this compound group, while these progressed in the placebo group. nih.gov |
| Other Plaque Measures | Demonstrated a reduction in total plaque volume and total non-calcified plaque. tctmd.comacc.org |
Structure
2D Structure
Properties
IUPAC Name |
ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-AAQCHOMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018686 | |
| Record name | Icosapent ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86227-47-6, 73310-10-8 | |
| Record name | Ethyl eicosapentaenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86227-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl icosapentate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073310108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosapent ethyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086227476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosapent ethyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ethyl eicosapentaenoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Icosapent ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eicosapentaenoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSAPENT ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC8A4PAYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl icosapentate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Production Methodologies for Eicosapentaenoic Acid Ethyl Ester
Biocatalytic Approaches to Eicosapentaenoic Acid Ethyl Ester Synthesis
The synthesis of eicosapentaenoic acid ethyl ester is increasingly favoring biocatalytic methods due to their specificity, milder reaction conditions, and environmental benefits over traditional chemical catalysis. Enzymes, particularly lipases, are at the heart of these green processes.
Lipase-Catalyzed Transesterification and Acidolysis Reactions
Lipase-catalyzed reactions are a cornerstone in the production of EPA-EE. documentsdelivered.com Two primary pathways are employed: transesterification (also known as alcoholysis) and acidolysis. In transesterification, a triglyceride rich in EPA is reacted with ethanol (B145695) in the presence of a lipase (B570770), which selectively cleaves the fatty acids from the glycerol (B35011) backbone and re-esterifies them with ethanol to form fatty acid ethyl esters, including EPA-EE. researchgate.net
Acidolysis, another effective lipase-catalyzed method, involves the reaction of an EPA-rich source (in free fatty acid form) with an acyl acceptor, such as ethyl acetate (B1210297), in a solvent like n-hexane. nih.govgoogle.com This method has been shown to be highly efficient, with studies demonstrating that it can not only synthesize EPA-EE effectively but also simplify product recovery. google.com Research has indicated that lipase-catalyzed acidolysis can achieve high conversion yields, making it a promising pathway for ester synthesis. nih.gov
Enzyme Selection and Immobilization Strategies in Biocatalysis
The choice of lipase is critical for the successful synthesis of EPA-EE. Lipases from different microbial sources exhibit varying selectivity towards different fatty acids. For instance, lipases from Rhizomucor miehei and Candida antarctica have been extensively studied. mdpi.comgoogle.com Novozym® 435, an immobilized lipase from Candida antarctica, is a widely used and highly effective biocatalyst for the synthesis of EPA-EE. nih.govgoogle.com Its immobilization on a solid support enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple batches, which is economically advantageous for industrial applications. nih.gov
The immobilization of lipases can also influence their activity and selectivity. For example, the use of hydrophobic supports like Sepabeads C18 has been shown to increase the activity of certain lipases and exhibit high selectivity for the synthesis of EPA-EE. mdpi.com The structure of the enzyme and its interaction with the substrate and solvent are key factors that determine its selectivity. researchgate.net
Optimization of Reaction Parameters for Yield and Purity
To maximize the yield and purity of EPA-EE, several reaction parameters must be carefully optimized. These include temperature, substrate concentration, enzyme loading, and reaction time. For instance, in the lipase-catalyzed acidolysis of EPA with ethyl acetate, high conversions of 88–94% have been achieved by carefully controlling these parameters. nih.govnih.govchrom-china.com
Furthermore, innovative techniques like ultrasonication have been employed to enhance the reaction rate. nih.gov The application of ultrasound can significantly improve the mass transfer between the enzyme and substrates, leading to a higher reaction velocity. nih.gov Studies have demonstrated that an ultrasonic-assisted packed-bed bioreactor can achieve conversions of up to 99% for EPA and DHA ethyl esters. nih.gov The use of a solvent-free system in conjunction with ultrasonication also presents a green and efficient approach to production. nih.gov
Table 1: Optimization of Lipase-Catalyzed Synthesis of EPA-EE
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Reaction Type | Lipase-catalyzed acidolysis | High conversion and easy product recovery | nih.govgoogle.com |
| Enzyme | Novozym® 435 (immobilized Candida antarctica lipase) | High efficiency and reusability | nih.govgoogle.com |
| Reaction Time | 300 minutes | 88-94% conversion | nih.govnih.govchrom-china.com |
| Temperature | 60 °C | Optimal for lipase activity | nih.gov |
| Substrate Ratio | 1:1 (DHA+EPA:Ethyl Acetate) | High conversion yields | nih.gov |
| Ultrasonication | 37 Hz | Increased reaction rate and 99% conversion | nih.gov |
Advanced Separation and Enrichment Techniques for Eicosapentaenoic Acid Ethyl Ester
Following synthesis, the resulting mixture contains EPA-EE along with other fatty acid ethyl esters and unreacted starting materials. Therefore, advanced separation and enrichment techniques are crucial to isolate high-purity EPA-EE.
Chromatographic Separation Methodologies
Chromatography is a primary technology for the industrial-scale purification of high-purity EPA-EE. researchgate.net Various chromatographic techniques are employed, with the choice depending on the desired purity and scale of operation.
Continuous batch chromatography has emerged as a highly effective and flexible method for the preparation of EPA-EE from fish oil ethyl esters. nih.gov This technique combines the principles of batch chromatography with a continuous operational mode, leading to significant improvements in productivity and solvent consumption compared to traditional batch chromatography. nih.gov
In a study utilizing continuous batch chromatography for the separation of EPA-EE, a remarkable recovery of 82.01% was achieved, with an average relative purity of 97.82% and a highest relative purity of 98.98%. nih.gov Notably, the productivity of this method was found to be 5.48 times higher than that of conventional batch chromatography, while the solvent consumption was reduced to 78% of the batch method. nih.gov This demonstrates the significant potential of continuous batch chromatography for the efficient and economical large-scale production of high-purity EPA-EE.
Another prominent continuous chromatographic technique is Simulated Moving Bed (SMB) chromatography. SMB has been successfully applied to separate ethyl esters of eicosapentaenoic acid and docosahexaenoic acid. nih.gov In one study, using a C18 silica (B1680970) gel stationary phase and pure methanol (B129727) as the mobile phase, SMB chromatography was able to produce both EPA-EE and DHA-EE with a purity of over 99%. nih.gov The productivity of the SMB process was reported to be 13.11 g/L of adsorbent per hour, with a solvent consumption of 0.46 L/g. nih.gov
Other chromatographic methods such as reversed-phase medium-pressure liquid chromatography (RP-MPLC) and counter-current chromatography (CCC) are also utilized for the purification of omega-3 fatty acid ethyl esters. mdpi.comepa.govwikipedia.org RP-MPLC, for instance, has been shown to be a promising method for producing high-purity omega-3 fatty acid ethyl esters on an industrial scale. mdpi.com
Table 2: Performance of Continuous Batch Chromatography for EPA-EE Purification
| Parameter | Value | Reference |
|---|---|---|
| Recovery of EPA-EE | 82.01% | nih.gov |
| Average Relative Purity of EPA-EE | 97.82% | nih.gov |
| Highest Relative Purity of EPA-EE | 98.98% | nih.gov |
| Productivity (vs. Batch Chromatography) | 5.48 times higher | nih.gov |
| Solvent Consumption (vs. Batch Chromatography) | 78% | nih.gov |
Metabolism and Pharmacokinetics of Eicosapentaenoic Acid Ethyl Ester
Bioavailability and Absorption Mechanisms of Eicosapentaenoic Acid Ethyl Ester
The bioavailability of EPA from EPA-EE is a critical factor influencing its efficacy. This process begins in the gut and is influenced by several factors, including the chemical form of the omega-3, the presence of other nutrients, and the formulation technology.
Intestinal De-esterification and Absorption Pathways
For the body to utilize the EPA from EPA-EE, the ethyl ester bond must first be broken. This process, known as de-esterification, is primarily carried out by lipases in the digestive tract. nih.gov Icosapentaenoic acid ethyl ester (IPE), a prescription form of EPA-EE, serves as a substrate for intestinal lipases, which hydrolyze it to yield free EPA. researchgate.net This free EPA can then diffuse into the intestinal epithelial cells. researchgate.net
Influence of Dietary Context on Bioavailability in Research Models
The presence of dietary fat significantly impacts the bioavailability of EPA from ethyl ester formulations. nih.gov Co-ingestion with a high-fat meal has been shown to substantially increase the absorption of EPA and docosahexaenoic acid (DHA) from ethyl esters. nih.gov This is attributed to the enhanced assimilation of the ethyl esters in the presence of fats. nih.gov In essence, consuming EPA-EE with a meal containing fat can improve its absorption. nih.gov
Conversely, when consumed without a fat-containing meal, the absorption of EPA and DHA from ethyl ester formulations is generally poor. nih.gov This has led to research into formulations that can enhance bioavailability even in low-fat or fasting conditions. nih.gov
Impact of Advanced Lipid Technologies on Bioavailability
To overcome the challenge of poor bioavailability, especially in the absence of dietary fat, advanced lipid technologies have been developed. nih.gov These technologies aim to enhance the absorption of EPA and DHA through in-situ emulsification, which facilitates bioavailability even without a fatty meal. nih.gov
One such technology is the Advanced Lipid Technologies™ (ALT®) platform, which has been shown to improve the bioavailability of EPA and DHA from ethyl ester formulations. nih.govnih.gov Studies have demonstrated that formulations incorporating ALT® can achieve high bioavailability of EPA and DHA at lower doses compared to standard ethyl ester products, particularly under low-fat feeding conditions. nih.gov For instance, a formulation containing 1530 mg of EPA and DHA ethyl esters with ALT® demonstrated comparable or even higher bioavailability than a 3600 mg dose of a standard omega-3 acid ethyl ester product under low-fat conditions. nih.gov These technologies essentially create a stable microemulsion in the gut, independent of bile salt secretion, thereby improving the absorption of the fatty acids. researchgate.net Another approach to enhance bioavailability is microencapsulation, where the oil is enclosed in a powder form, which has also shown to significantly increase the absorption of EPA. proquest.com
Distribution and Incorporation of Eicosapentaenoic Acid and its Ethyl Ester Metabolites
Following absorption, EPA is distributed throughout the body and incorporated into various lipid pools, where it can exert its physiological effects.
Integration into Lipoproteins and Membrane Phospholipids
Once in the bloodstream, EPA is incorporated into circulating lipoproteins, including triglycerides, cholesteryl esters, and phospholipids. nih.gov A study on healthy subjects receiving icosapent ethyl for 28 days showed a significant increase in total plasma EPA levels. nih.govnih.gov This absorbed EPA is then distributed and re-incorporated into the phospholipid components of cell membranes. nih.gov
The integration of EPA into the phospholipid bilayers of cell membranes is a key aspect of its mechanism of action. researchgate.netresearchgate.net Within the membrane, EPA has a stable, extended conformation that can influence membrane properties and functions. researchgate.net Studies have shown that EPA treatment can modify the composition and distribution of proteins within membrane microdomains known as lipid rafts. nih.gov This can, in turn, affect cellular signaling pathways. nih.gov
Tissue-Specific Accumulation and Metabolism
EPA is distributed to and accumulates in various tissues throughout the body. A study in healthy subjects demonstrated that after multiple doses of this compound, EPA levels increased in both plasma and red blood cells. researchgate.net While plasma EPA levels reached a steady state by day 28, red blood cell levels were still increasing, suggesting a slower but continuous incorporation into this cellular compartment. researchgate.net The apparent volume of distribution of total EPA at steady state has been reported to be approximately 82 liters, indicating extensive distribution. nih.govresearchgate.net
The accumulation of EPA in specific tissues can lead to localized metabolic effects. For example, in a study with female mice on a high-fat diet, supplementation with EPA ethyl esters led to a significant increase in EPA-derived downstream metabolites in white adipose tissue. nih.gov Specifically, the concentration of 8-hydroxyeicosapentaenoic acid (8-HEPE), a metabolite of EPA, was significantly increased in the adipose tissue of EPA-supplemented mice. nih.gov This suggests that the metabolic effects of EPA in certain tissues may be mediated by its conversion to various bioactive metabolites. nih.gov Furthermore, research in 3T3-L1 cells, a preadipocyte cell line, has shown that EPA can inhibit adipogenesis, and this effect may be linked to its metabolism within the cells. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of Eicosapentaenoic Acid (from this compound)
| Parameter | Value (Mean ± SD) | Unit | Source |
| Elimination Half-Life (t½) | 79 ± 47 | hours | nih.gov |
| Apparent Total Plasma Clearance | 757 ± 283 | mL/h | nih.gov |
| Apparent Volume of Distribution | 82 ± 56 | L | nih.gov |
| Time to Peak Plasma Concentration (Tmax) | ~5 | hours |
Hepatic Metabolism and Excretion Pathways of Eicosapentaenoic Acid Ethyl Ester
Following administration, eicosapentaenoic acid ethyl ester (EPA-EE) undergoes metabolism primarily in the liver. The initial step involves the de-esterification of EPA-EE to its active form, eicosapentaenoic acid (EPA). This free fatty acid then enters various metabolic pathways within the hepatic cells. The liver plays a central role in processing fatty acids, either by oxidizing them for energy, incorporating them into complex lipids for storage or transport, or converting them into other bioactive molecules. ijbcp.com The metabolic fate of EPA is largely directed towards oxidative pathways to generate energy.
Beta-Oxidation Pathways in Peroxisomes and Mitochondria
Eicosapentaenoic acid, a 20-carbon polyunsaturated fatty acid, is catabolized through beta-oxidation, a process that occurs in both mitochondria and peroxisomes within the liver. nih.govnih.gov Beta-oxidation involves the sequential cleavage of two-carbon units from the fatty acid chain, producing acetyl-CoA. youtube.com
Mitochondria are the primary sites for the beta-oxidation of the majority of fatty acids. youtube.com The process begins with the activation of the fatty acid to its acyl-CoA derivative, which is then transported into the mitochondrial matrix. youtube.com Inside the mitochondria, a four-step enzymatic cycle (dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage) shortens the fatty acyl-CoA chain, generating acetyl-CoA, FADH₂, and NADH. youtube.com The acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production.
Peroxisomes are responsible for the initial beta-oxidation of very long-chain fatty acids, which are then shortened to a length that can be further metabolized by mitochondria. nih.gov While mitochondria are the main site for EPA oxidation, peroxisomes also play a contributory role. nih.gov Studies in isolated rat hepatocytes have shown that a portion of EPA undergoes oxidation in peroxisomes. nih.gov The peroxisomal beta-oxidation pathway differs slightly from the mitochondrial pathway; for instance, the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide. youtube.com
Research indicates that EPA supplementation can enhance the capacity of these oxidative pathways. Studies in mice have shown that dietary EPA increases the gene expression of key regulators and enzymes involved in fatty acid oxidation. nih.govresearchgate.net This includes the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that is a key transcriptional regulator of genes involved in fatty acid catabolism in both peroxisomes and mitochondria. nih.govnih.govresearchgate.net
| Fatty Acid | Percentage Oxidized in Hepatocytes from Fasted Rats (Approximate) | Primary Site of Oxidation |
|---|---|---|
| Eicosapentaenoic acid (20:5 n-3) | ~70% | Mitochondria (with contribution from Peroxisomes) nih.gov |
| Arachidonic acid (20:4 n-6) | Less than 70% | Mitochondria nih.gov |
| Oleic acid (18:1 n-9) | ~70% | Mitochondria nih.gov |
Role of Hepatic Enzymes in Eicosapentaenoic Acid Ethyl Ester Metabolism
One of the key mechanisms by which EPA influences hepatic lipid levels is through the inhibition of triglyceride synthesis. medex.com.bd It achieves this by inhibiting the enzyme acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT). medex.com.bd DGAT catalyzes the final step in triglyceride synthesis. By reducing its activity, EPA helps to lower the production and storage of triglycerides in the liver. medex.com.bdnih.gov
Furthermore, EPA acts as a ligand for PPARα, which, upon activation, upregulates the expression of a suite of genes encoding for enzymes and proteins involved in fatty acid uptake and oxidation. nih.gov This includes:
Carnitine palmitoyltransferase 1 (CPT1a) and Carnitine palmitoyltransferase 2 (CPT2) : These enzymes are essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. nih.gov
Acyl-CoA dehydrogenases : A family of enzymes that catalyze the initial rate-limiting step of mitochondrial beta-oxidation.
Fatty acid synthase (Fasn) and Acetyl-CoA carboxylase (Acaca) : EPA supplementation has been shown to decrease the gene expression of these key enzymes involved in de novo lipogenesis (the synthesis of new fatty acids). nih.gov
The net effect of these enzymatic changes is a metabolic shift in the liver, favoring fatty acid oxidation over synthesis and storage, which contributes to the reduction of hepatic triglyceride content. researchgate.net
| Gene | Enzyme/Protein | Function | Effect of EPA Supplementation |
|---|---|---|---|
| Pparα | Peroxisome proliferator-activated receptor-alpha | Regulator of fatty acid oxidation | Increased nih.govresearchgate.net |
| Cpt1a | Carnitine palmitoyltransferase 1a | Mitochondrial fatty acid uptake | Increased nih.gov |
| Cpt2 | Carnitine palmitoyltransferase 2 | Mitochondrial fatty acid uptake | Increased nih.gov |
| Fasn | Fatty acid synthase | Fatty acid synthesis | Decreased nih.gov |
| Acaca | Acetyl-CoA carboxylase | Fatty acid synthesis | Decreased nih.gov |
| Dgat2 | Diacylglycerol O-acyltransferase 2 | Triglyceride synthesis | Decreased nih.gov |
Molecular and Cellular Mechanisms of Action of Eicosapentaenoic Acid Ethyl Ester
Modulation of Lipid Metabolism by Eicosapentaenoic Acid Ethyl Ester
EPA-EE exerts its primary effects on lipid metabolism, leading to a reduction in circulating triglyceride levels. This is achieved through a multi-faceted approach that involves the regulation of triglyceride synthesis, clearance, and the modulation of lipoprotein production and catabolism.
Regulation of Triglyceride Synthesis and Clearance
Eicosapentaenoic acid (EPA) and its ethyl ester derivative have been shown to lower triglyceride levels by impacting both their synthesis in the liver and their clearance from the bloodstream. researchgate.net The mechanisms behind this include the inhibition of enzymes crucial for triglyceride synthesis, such as acyl-CoA:1,2-diacylglycerol acyltransferase. medex.com.bd This leads to a decrease in the liver's production of triglycerides. medex.com.bd Furthermore, EPA-EE appears to enhance the clearance of triglycerides from the plasma by increasing the activity of lipoprotein lipase (B570770), an enzyme that breaks down triglycerides in lipoproteins. medex.com.bd Animal studies in rats have demonstrated that EPA-EE can inhibit hepatic triglyceride synthesis and secretion. nih.gov
Impact on Very Low-Density Lipoprotein Production and Catabolism
Very low-density lipoproteins (VLDL) are the primary carriers of triglycerides in the blood. EPA-EE influences VLDL metabolism by reducing their production in the liver and potentially accelerating their breakdown. medex.com.bdnih.gov By inhibiting hepatic triglyceride synthesis, EPA-EE directly curtails the assembly and secretion of VLDL particles. nih.gov Animal studies suggest that EPA-EE treatment results in smaller VLDL particles with a reduced triglyceride content and an altered apolipoprotein composition, specifically an increased ratio of apolipoprotein E to apolipoprotein C. nih.gov This altered composition may facilitate a more rapid conversion of VLDL to other lipoprotein forms and enhance their clearance from circulation. nih.gov
Differential Effects on Lipoprotein Subfractions
The impact of EPA-EE extends to various lipoprotein subfractions beyond just VLDL. Studies have shown that EPA can decrease the levels of large, buoyant low-density lipoprotein (LDL) particles (LDL1). nih.gov Conversely, an increase in the levels of small, dense LDL (sdLDL) particles (LDL2) has been observed with EPA treatment. nih.gov Despite this increase in sdLDL, EPA has been shown to inhibit the oxidation of these particles, which is a key step in the development of atherosclerosis. nih.gov This antioxidant effect may counteract the potential atherogenicity of increased sdLDL levels. nih.gov Furthermore, while EPA treatment does not significantly alter total high-density lipoprotein (HDL) cholesterol levels, it has been shown to decrease the triglyceride content within HDL3 subfractions. nih.gov
| Lipoprotein Subfraction | Effect of Eicosapentaenoic Acid | Reference |
| Large, light LDL (LDL1) | Decreased levels of cholesterol, phospholipids, and apolipoprotein B | nih.gov |
| Small, dense LDL (LDL2) | Increased levels of cholesterol | nih.gov |
| HDL3 | Decreased triglyceride content | nih.gov |
Anti-inflammatory and Immunomodulatory Pathways
Beyond its effects on lipid metabolism, EPA-EE possesses significant anti-inflammatory and immunomodulatory properties. These actions are largely driven by the competition between EPA and arachidonic acid in the synthesis of signaling molecules called eicosanoids.
Competition with Arachidonic Acid for Eicosanoid Synthesis Pathways
Eicosanoids are potent signaling molecules that play a crucial role in inflammation. nih.gov They are synthesized from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (an omega-3 fatty acid). nih.govresearchgate.net Both fatty acids compete for the same enzymes, cyclooxygenase (COX) and lipoxygenase (LOX), to be converted into different families of eicosanoids. nih.govresearchgate.net
Arachidonic acid is the precursor to pro-inflammatory eicosanoids, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). nih.govyoutube.com In contrast, EPA is converted to eicosanoids that are generally less inflammatory or even anti-inflammatory, including prostaglandin E3 (PGE3) and leukotriene B5 (LTB5). nih.gov By increasing the availability of EPA, eicosapentaenoic acid ethyl ester shifts the balance of eicosanoid production towards these less inflammatory mediators, thereby exerting an anti-inflammatory effect. nih.govnih.gov For instance, LTB5 is a significantly weaker chemoattractant for inflammatory cells compared to LTB4. nih.gov
| Precursor Fatty Acid | Key Eicosanoid Products | General Inflammatory Effect | Reference |
| Arachidonic Acid (Omega-6) | Prostaglandins (2-series), Thromboxanes (2-series), Leukotrienes (4-series) | Pro-inflammatory | nih.govnih.gov |
| Eicosapentaenoic Acid (Omega-3) | Prostaglandins (3-series), Thromboxanes (3-series), Leukotrienes (5-series) | Less inflammatory/Anti-inflammatory | nih.govnih.gov |
Biosynthesis of Anti-inflammatory Lipid Mediators (e.g., Resolvins)
Eicosapentaenoic acid (EPA) ethyl ester serves as a precursor to a class of specialized pro-resolving mediators (SPMs) known as resolvins, which play a crucial role in the resolution of inflammation. nih.govfrontiersin.org EPA is the obligatory precursor for the E-series resolvins. nih.gov The biosynthesis of these mediators is a transcellular process, often involving interactions between different cell types. For instance, the production of resolvin E1 (RvE1) involves the release of 18-hydroxyeicosapentaenoic acid (18-HEPE) from hypoxic vascular endothelial cells, which is then converted by neutrophils into the bioactive RvE1. nih.gov
Similarly, resolvin E3 (RvE3), with a complete stereochemistry of 17R,18R-dihydroxyicosa-5Z,8Z,11Z,13E,15E-eicosapentaenoic acid, is biosynthesized through the action of 15-lipoxygenase and potently inhibits neutrophil migration. nih.gov In human macrophages and neutrophils, the biosynthesis of resolvin E4 (RvE4) is dependent on the availability of EPA, which is converted by 15-lipoxygenase (15-LOX) to 15S-hydroperoxyeicosapentaenoic acid (15S-HpEPE). This intermediate is then further processed by 5-lipoxygenase (5-LOX) or a second action of 15-LOX to produce RvE4. nih.gov The administration of EPA ethyl esters has been shown to prevent hyperinsulinemia and control hyperglycemia, partly through the actions of its downstream metabolite, RvE1. nih.gov
The metabolism of EPA gives rise to these anti-inflammatory lipid mediators, which stand in contrast to the pro-inflammatory factors produced from arachidonic acid (AA). nih.gov The discovery of resolvins has highlighted that these EPA-derived metabolites are key endogenous biochemical mediators that actively counter-regulate and terminate inflammation. nih.gov
Downregulation of Pro-inflammatory Cytokines and Adhesion Molecules (e.g., VCAM-1, IL-6, IL-10, pentraxin-3)
Eicosapentaenoic acid ethyl ester has demonstrated the ability to modulate inflammatory responses by downregulating the expression and production of various pro-inflammatory cytokines and adhesion molecules. Preclinical studies have shown that EPA can reduce the levels of pro-inflammatory cytokines and chemokines. nih.gov Specifically, EPA has been shown to inhibit the expression of adhesion molecules and monocyte chemoattractant protein-1 (MCP-1). nih.gov
In studies involving human endothelial cells challenged with the pro-inflammatory cytokine interleukin-6 (IL-6), pretreatment with EPA led to a reduction in cytokine release. ahajournals.orgresearchgate.net This was evidenced by decreased levels of soluble intercellular adhesion molecule-1 (sICAM-1) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Furthermore, in a study with B-cells stimulated with lipopolysaccharide, both EPA and docosahexaenoic acid (DHA) ethyl esters enhanced the production of various cytokines in a time-dependent manner, with DHA notably increasing interleukin-10 (IL-10), an anti-inflammatory cytokine. nih.govresearchgate.net
The anti-inflammatory effects of EPA are also supported by findings that it can lower levels of inflammatory mediators and soluble adhesion molecules in general. nih.gov While the provided search results focus on the effects of EPA on VCAM-1, IL-6, and IL-10, specific data on the direct downregulation of pentraxin-3 by eicosapentaenoic acid ethyl ester was not found within the provided search results.
Modulation of Immune Cell Function and Gene Transcriptomes (e.g., T-cells)
Eicosapentaenoic acid ethyl ester exerts significant modulatory effects on the function and gene expression profiles of immune cells, particularly T-cells. In vitro studies have revealed that EPA can induce an anti-inflammatory transcriptomic landscape in non-activated human CD4+ T-cells. nih.govjacc.orgbiorxiv.org This is characterized by the downregulation of genes associated with the immune response, such as HLA-DRA, CD69, and IL2RA. nih.govjacc.org
The effects of EPA on the T-cell transcriptome are distinct and more pronounced compared to other fatty acids like oleic acid and palmitic acid, highlighting a specific anti-inflammatory action. nih.govbiorxiv.org Transcription factor footprinting analysis has shown that EPA exposure leads to decreased activity of GATA3 and PU.1, and increased activity of REV-ERB, further supporting its anti-inflammatory influence. nih.gov
Beyond T-cells, EPA has been shown to influence other immune cells. For example, dietary supplementation with EPA has been found to inhibit the antigen-presenting cell function of murine splenocytes for both Th1 and Th2 helper T-cell clones. nih.gov Additionally, studies on murine B-cells have demonstrated that EPA and DHA ethyl esters can differentially enhance the frequency and percentage of select B-cell subsets. nih.govresearchgate.net
Antioxidant Effects and Oxidative Stress Mitigation
Direct Antioxidant Properties
Eicosapentaenoic acid (EPA) exhibits direct antioxidant properties, contributing to the mitigation of oxidative stress. nih.gov It has been shown to be a potent lipophilic antioxidant that can inhibit the oxidation of various lipoproteins. nih.gov Studies have demonstrated that EPA significantly inhibits the oxidation of small, dense low-density lipoprotein (sdLDL), LDL, and very-low-density lipoprotein (VLDL) at pharmacological levels. nih.gov This antioxidant activity of EPA was found to be unique when compared to other triglyceride-lowering agents and even vitamin E. nih.gov
In vitro experiments have shown that EPA can inhibit copper-induced oxidation of human HDL in a prolonged manner compared to docosahexaenoic acid (DHA). researchgate.net For example, at a concentration of 10 μM, EPA inhibited malondialdehyde (MDA) formation, a marker of lipid peroxidation, by 64% at 14 hours, while the antioxidant benefit of DHA was lost by 4 hours. researchgate.netbohrium.com These findings suggest that EPA possesses unique lipophilic and electron stabilization properties that contribute to its direct antioxidant effects. researchgate.net
Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., HO-1/HMOX1, NQO1/NQO1, ARE)
Eicosapentaenoic acid (EPA) has been shown to bolster the body's own antioxidant defenses by enhancing the expression and activity of endogenous antioxidant enzyme systems. nih.gov One of the key mechanisms involves the upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes through the antioxidant response element (ARE). ahajournals.orgnih.gov
Studies have demonstrated that EPA treatment can increase the expression of several Nrf2 target genes. ahajournals.orgnih.gov For instance, in human endothelial cells, EPA has been shown to augment the expression of heme oxygenase-1 (HO-1 or HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1). ahajournals.orgnih.gov Specifically, EPA treatment led to a 1.3-fold increase in NQO1 expression. nih.gov This effect is thought to be mediated, at least in part, by the EPA-induced increase in PARK7 (also known as DJ-1), which stabilizes Nrf2 and promotes its translocation to the nucleus, thereby activating the transcription of genes within the ARE. ahajournals.org Furthermore, EPA has been observed to increase the expression of other antioxidant proteins such as thioredoxin (TXN) and peroxiredoxin 2 (PRDX2). ahajournals.orgnih.gov
Prevention of Lipid Oxidation and Membrane Cholesterol Crystallization
Eicosapentaenoic acid ethyl ester plays a significant role in preventing lipid oxidation and maintaining the structural integrity of cell membranes. nih.gov EPA has been shown to inhibit the oxidation of apolipoprotein B-containing lipoproteins, which is a key event in the development of atherosclerosis. nih.gov In vitro studies have demonstrated that EPA is a potent inhibitor of the oxidation of small, dense low-density lipoprotein (sdLDL), LDL, and VLDL. nih.gov This antioxidant effect is more sustained compared to other fatty acids like docosahexaenoic acid (DHA). researchgate.netbohrium.com For instance, EPA at a 10 μM concentration significantly inhibited LDL oxidation by 75% after 4 hours, whereas DHA's antioxidant activity was lost within the same timeframe. bohrium.com
Furthermore, EPA influences the physical properties of cell membranes. It has been shown to prevent the formation of cholesterol crystalline domains within membranes, which are characteristic of atherosclerotic plaques and can lead to increased membrane permeability and the generation of reactive oxygen species. ccmb.res.innih.gov By intercalating into the membrane, EPA helps to maintain a more even distribution of cholesterol, thereby preserving membrane structure and function. ccmb.res.in This action of preventing cholesterol domain formation suggests an inherent ability of EPA to normalize membrane structural features. ccmb.res.in
Cellular and Membrane Homeostasis
Eicosapentaenoic acid ethyl ester (EPA-EE) exerts significant influence at the cellular level, particularly on the structure and function of cell membranes. Its incorporation into the phospholipid bilayer of cell membranes initiates a cascade of effects that contribute to cellular and membrane homeostasis.
Influence on Cell Membrane Structure and Fluidity
Once incorporated into membrane phospholipids, EPA modulates the physical properties of the cell membrane. Unlike docosahexaenoic acid (DHA), which tends to increase membrane fluidity, EPA has been shown to maintain or normalize membrane dynamics. ahajournals.orgnih.gov Studies using model membranes have demonstrated that EPA has no significant disordering effect on its own. ahajournals.org In atherosclerotic-like model membranes with high cholesterol content, EPA helps to maintain a more uniform lipid dynamic. nih.gov
Research comparing EPA and DHA has highlighted their differing effects on membrane structure. Small-angle X-ray scattering (SAXS) analysis revealed that membranes containing EPA have a larger bilayer width (d-space values of 60Å-57Å over 15-30°C) compared to controls. nih.gov In contrast, DHA-containing membranes showed a reduced width. ahajournals.org This suggests that EPA's extended orientation helps preserve the structural integrity and width of the membrane bilayer, even in the presence of high cholesterol levels. nih.govtandfonline.com
| Parameter | Effect of Eicosapentaenoic Acid (EPA) | Effect of Docosahexaenoic Acid (DHA) | Source |
| Membrane Fluidity | Maintains or has no significant disordering effect. | Increases fluidity, causing disorder. | ahajournals.orgnih.gov |
| Membrane Width | Produces larger d-space values (thicker membrane). | Reduces membrane width. | ahajournals.orgnih.gov |
| Cholesterol Domains | Inhibits the formation of cholesterol crystal domains. | Induces cholesterol domain formation. | nih.govresearchgate.net |
Cell Membrane Stabilization Properties
A key aspect of EPA's action is its ability to stabilize cell membranes, particularly under conditions of pathological stress like atherosclerosis. Atherosclerotic membranes are often characterized by the formation of rigid cholesterol crystalline domains, which can disrupt vascular signaling and function. researchgate.net
EPA directly counteracts this by inhibiting the formation of these cholesterol domains. tandfonline.comresearchgate.net In model membranes with pre-existing cholesterol domains, EPA promoted a 65.5% reduction in these structures compared to controls. nih.govresearchgate.net This stabilizing effect is dose-dependent and suggests that EPA can neutralize the detrimental effects of excessive cholesterol accumulation within the membrane, thereby preserving normal membrane function, ion transport, and signal transduction mechanisms. tandfonline.com
Antithrombotic and Anti-aggregatory Properties
EPA-EE demonstrates significant antithrombotic and anti-aggregatory effects, which are crucial to its role in vascular health. These properties stem from its ability to modulate platelet function and interfere with the synthesis of pro-thrombotic signaling molecules.
Inhibition of Platelet Aggregation Mechanisms
Prolonged intake of n-3 fatty acid ethyl esters, including EPA-EE, leads to the incorporation of EPA into platelet phospholipids. nih.gov This change in the lipid composition of platelet membranes is associated with a persistent impairment of platelet aggregation. nih.govthieme-connect.com
Studies have shown that after a period of supplementation, platelet aggregation in response to agonists like collagen and adenosine (B11128) diphosphate (B83284) (ADP) is significantly reduced. thieme-connect.com Notably, this inhibitory effect on platelet aggregation can last for several weeks (8-12 weeks) even after supplementation has ceased, indicating a long-lasting modification of platelet function. nih.govthieme-connect.com
| Finding | Duration of Effect | Source |
| Impaired platelet aggregation in response to collagen or ADP. | Persists for 8-12 weeks after cessation of supplementation. | thieme-connect.com |
| Reduced thromboxane (B8750289) A2 formation. | Returns to baseline within 4 weeks of cessation. | nih.gov |
Role in Prostaglandin and Thromboxane Pathways
The primary mechanism for EPA's anti-aggregatory effect lies in its interaction with the eicosanoid synthesis pathways. EPA competes with arachidonic acid (AA) for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.nettaylorandfrancis.com
Biochemical studies have shown that EPA significantly inhibits the COX-1 (also known as PGHS-1) pathway's oxygenation of arachidonic acid. nih.gov This competitive inhibition reduces the synthesis of pro-inflammatory and pro-aggregatory molecules like PGE2 and TXB2 (the stable metabolite of TXA2). nih.gov
Endothelial Function and Vascular Health
EPA-EE contributes positively to vascular health by improving the function of the endothelium, the inner lining of blood vessels. A healthy endothelium is critical for regulating vascular tone, inflammation, and thrombosis.
EPA has been shown to improve endothelium-dependent relaxation. nih.gov In studies on diabetic mice, chronic administration of EPA-EE improved the impaired vasorelaxation response to acetylcholine, a key indicator of enhanced endothelial function. nih.gov
A central mechanism for this improvement is the enhancement of nitric oxide (NO) bioavailability. nih.gov Endothelial dysfunction is often characterized by a reduction in NO due to the "uncoupling" of the endothelial nitric oxide synthase (eNOS) enzyme. nih.gov EPA treatment has been found to reverse eNOS uncoupling, thereby increasing the ratio of NO to the harmful oxidant peroxynitrite. nih.gov This is achieved, in part, by augmenting the expression of proteins involved in NO production, such as heme oxygenase-1 and dimethylarginine dimethylaminohydrolase-1. nih.gov
Improvement of Endothelial Vasodilator Function and Nitric Oxide Bioavailability
Eicosapentaenoic acid ethyl ester (EPA-E) has been shown to improve the function of the endothelium, the inner lining of blood vessels, primarily by enhancing the bioavailability of nitric oxide (NO), a critical molecule for vasodilation. nih.govnih.gov Endothelial dysfunction, characterized by reduced NO availability, is an early, reversible step in the development of atherosclerosis. nih.gov
In-vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that EPA, in combination with atorvastatin, can protect endothelial function under conditions of oxidative stress. nih.gov This protective effect is linked to an increase in NO levels and a decrease in peroxynitrite (ONOO-), a harmful reactive oxygen species that reduces NO bioavailability. nih.gov The beneficial effects on endothelial function appear to be specific to EPA, as similar results were not observed with another omega-3 fatty acid, docosahexaenoic acid (DHA), or other lipid-lowering agents. nih.gov
Furthermore, research indicates that EPA treatment can modulate the expression of key proteins involved in NO production and degradation. nih.gov Under inflammatory conditions, EPA has been found to improve the coupling of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. nih.gov It also increases the expression of dimethylarginine dimethylaminohydrolase 1 (DDAH-1), an enzyme that degrades an endogenous inhibitor of eNOS, and the antioxidant protein peroxiredoxin-2 (PRDX2). nih.gov These actions collectively contribute to enhanced NO bioavailability and improved endothelial vasodilator function. nih.govnih.gov Studies in diabetic mice have also shown that chronic administration of EPA-E can prevent the development of endothelial dysfunction, partly through the direct vasodilatory action of its metabolites on the aorta. nih.govresearchgate.net
Regulation of Vascular Permeability
Emerging evidence suggests that EPA plays a role in regulating vascular permeability, a key process in inflammation and atherosclerosis. nih.gov During an inflammatory response, endothelial cells become more permeable, allowing for the passage of immune cells and other molecules into the surrounding tissues. nih.gov EPA has been shown to counteract this by reducing the expression of vascular cell adhesion protein 1 (VCAM-1) and pro-inflammatory cytokines, thereby helping to maintain the integrity of the endothelial barrier. nih.gov By limiting increases in vascular permeability, EPA may help to mitigate the inflammatory processes that drive the development and progression of atherosclerotic plaques. nih.gov
Anti-atherogenic and Plaque Stabilization Mechanisms
Impact on Coronary Atherosclerotic Plaque Volume and Composition
Clinical and preclinical studies have provided compelling evidence for the anti-atherogenic effects of eicosapentaenoic acid ethyl ester, demonstrating its ability to favorably alter the volume and composition of coronary atherosclerotic plaques.
The EVAPORATE trial, a randomized, double-blind, placebo-controlled study, investigated the effects of icosapent ethyl (a highly purified form of EPA ethyl ester) on coronary plaque in patients on statin therapy. nih.govescholarship.org Over 18 months, patients receiving this compound showed a significant reduction in low-attenuation plaque (LAP) volume by 17%, whereas the placebo group experienced a 109% increase. nih.govescholarship.org Furthermore, the this compound group exhibited regression in fibrous and fibrofatty plaque volumes, while these progressed in the placebo group. nih.govescholarship.org These findings are significant as LAP is associated with plaque vulnerability and future cardiovascular events. nih.gov
Another study demonstrated that high-dose EPA and DHA, when added to statin therapy, prevented the progression of fibrous coronary plaque in adherent patients with well-controlled LDL cholesterol levels. nih.gov The benefit was more pronounced in those on low-intensity statin therapy. nih.gov
The table below summarizes key findings from the EVAPORATE trial:
| Plaque Type | Change in this compound Group | Change in Placebo Group | p-value |
| Low-Attenuation Plaque (LAP) | -17% | +109% | 0.0061 |
| Fibrous Plaque | Regression | Progression | <0.01 |
| Fibrofatty Plaque | Regression | Progression | <0.01 |
| Total Plaque | -9% | +11% | 0.002 |
| Total Non-Calcified Plaque | -19% | Progression | <0.0005 |
| Calcified Plaque | Trend towards decrease | Progression | 0.053 |
Data from the EVAPORATE trial nih.govescholarship.org
Regression of Atherosclerotic Plaques in Research Models
Research in animal models has provided further insight into the mechanisms behind EPA-mediated plaque regression. In LDL receptor-deficient mice, a model for atherosclerosis, orally administered EPA has been shown to reduce and stabilize atherosclerotic lesions. ahajournals.orgahajournals.org These studies suggest that EPA's effects are not solely due to lipid-lowering but also involve modulation of the immune response within the plaque. ahajournals.orgahajournals.org
One proposed mechanism involves the induction of indoleamine 2,3-dioxygenase (IDO) in dendritic cells, which leads to a reduction in the number and activation of T lymphocytes, key players in the inflammatory processes of atherosclerosis. ahajournals.orgahajournals.org Furthermore, EPA has been shown to be incorporated into advanced atherosclerotic plaques, where higher concentrations are associated with decreased inflammation and increased plaque stability. ahajournals.orgahajournals.org
Glucose Metabolism Modulation
AMP-Activated Protein Kinase (AMPK) Signaling Pathway Activation
Recent research has illuminated the role of eicosapentaenoic acid in modulating glucose metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.govbohrium.comkorea.ac.krmdpi.com AMPK acts as a cellular energy sensor, and its activation can lead to improved insulin (B600854) sensitivity and glucose uptake in skeletal muscles. nih.govnih.govbohrium.comkorea.ac.kr
Studies in skeletal muscle cells have shown that EPA treatment can increase the AMP:ATP ratio, which in turn stimulates the phosphorylation and activation of AMPK. nih.govbohrium.commdpi.com This activation of AMPK, along with the p38 mitogen-activated protein kinase (p38 MAPK) pathway, promotes the translocation of glucose transporter type 4 (GLUT4) to the cell surface, facilitating glucose uptake into the muscle cells. nih.govnih.govbohrium.comkorea.ac.kr
The activation of AMPK by EPA is also linked to an increase in intracellular calcium, which activates calcium/calmodulin-dependent protein kinase kinase (CaMKK), an upstream kinase of AMPK. nih.govnih.govbohrium.comkorea.ac.kr This intricate signaling cascade highlights a potential mechanism by which EPA can exert beneficial effects on glucose homeostasis, independent of its lipid-lowering properties. nih.govnih.govbohrium.comkorea.ac.kr
The table below outlines the key steps in the EPA-mediated activation of the AMPK signaling pathway:
| Step | Molecular Event | Downstream Effect |
| 1 | EPA increases intracellular calcium | Activation of CaMKK |
| 2 | EPA increases the AMP:ATP ratio | - |
| 3 | CaMKK and increased AMP:ATP ratio activate AMPK | Phosphorylation of AMPK |
| 4 | Activated AMPK stimulates the p38 MAPK pathway | - |
| 5 | Activation of AMPK and p38 MAPK | Translocation of GLUT4 to the cell membrane |
| 6 | Increased GLUT4 at the cell surface | Enhanced glucose uptake into muscle cells |
Based on findings from studies on skeletal muscle cells nih.govnih.govbohrium.comkorea.ac.kr
Regulation of Glucose Uptake and Mitochondrial Respiration
Regulation of Glucose Uptake
EPA has been shown to enhance glucose uptake in metabolic tissues, a key process in maintaining glucose homeostasis. nih.govnih.gov This mechanism is particularly important in skeletal muscle, which is a primary site for glucose disposal. Research indicates that EPA stimulates glucose uptake through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govmdpi.com The activation of AMPK is a critical cellular response to an increase in the AMP:ATP ratio, signaling a state of low energy. nih.gov
Studies in C2C12 skeletal muscle cells have demonstrated that EPA treatment leads to an increased AMP:ATP ratio, which in turn promotes the phosphorylation and activation of AMPK. nih.gov Activated AMPK then triggers a cascade of downstream events, including the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and AS160, a Rab GTPase-activating protein. nih.gov This signaling cascade facilitates the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing the rate of glucose transport into the cell. nih.govnih.gov The process is also linked to an increase in intracellular calcium, which can activate AMPK through calcium/calmodulin-dependent protein kinase kinase (CaMKK). nih.gov
In adipocytes, EPA has also been found to increase basal glucose uptake. physiology.org Research suggests that EPA can promote the phosphorylation of the serine/threonine protein kinase Akt, a key component of the insulin signaling pathway, which is another major regulator of GLUT4 translocation. nih.gov By enhancing both insulin-dependent and insulin-independent pathways, EPA contributes to improved glucose clearance from the circulation. nih.govphysiology.org Furthermore, some of the beneficial effects of EPA on glucose homeostasis may be mediated by its downstream metabolites, known as hydroxyeicosapentaenoic acids (HEPEs), which can act through peroxisome proliferator-activated receptor (PPAR)-mediated mechanisms. nih.gov
Table 1: Research Findings on EPA-Mediated Regulation of Glucose Uptake
| Cell/Tissue Type | Key Finding | Mechanism of Action | Reference(s) |
|---|---|---|---|
| C2C12 Skeletal Muscle Cells | Increased glucose uptake and GLUT4 translocation. | Activation of the CaMKK-AMPK-p38 MAPK signaling pathway; phosphorylation of AS160. | nih.gov |
| L6 Skeletal Muscle Cells | Stimulated glucose uptake. | Activation of the AMPK signaling pathway. | nih.gov |
| Primary Rat Adipocytes | Increased basal glucose uptake and oxidation. | Increased nonanaerobic/oxidative metabolism of glucose. | physiology.org |
| 3T3-L1 Adipocytes | Promoted GLUT4 vesicle translocation and fusion. | Modulation of SNARE protein expression (VAMP2); enhanced Akt phosphorylation. | nih.gov |
| Obese Mice (High-Fat Diet) | Improved glucose tolerance and hepatic insulin signaling. | Inhibition of adipocyte hypertrophy. | nih.gov |
| Female C57BL/6J Mice | Prevented high-fat diet-induced hyperinsulinemia and hyperglycemia. | Potential mediation by 8-HEPE and changes in gut microbiota. | nih.gov |
Regulation of Mitochondrial Respiration
EPA-EE and EPA also play a significant role in regulating mitochondrial function, impacting both fatty acid oxidation and the efficiency of the respiratory chain. In the liver of rats fed EPA-EE, researchers observed a significant increase in mitochondrial fatty acid oxidation. nih.gov This was accompanied by an upregulation of the gene expression and activity of 2,4-dienoyl-CoA reductase, an auxiliary enzyme in the β-oxidation of polyunsaturated fatty acids. nih.gov Concurrently, EPA-EE treatment led to a reduction in the hepatic concentration of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase I (CPT-I), which would further promote the transport of fatty acids into the mitochondria for oxidation. nih.gov
Studies have shown that EPA modulates the mitochondrial oxygen consumption rate in skeletal muscle cells. nih.gov In human subjects, supplementation with omega-3 fatty acids, including EPA, has been found to alter the composition of the mitochondrial membrane and the kinetics of mitochondrial respiration in skeletal muscle. nih.gov Research in peripheral blood mononuclear cells (PBMCs) from individuals with obesity demonstrated that supplementation with EPA and DHA improved mitochondrial bioenergetics, indicated by an increase in the respiratory reserve capacity. researchgate.net
Furthermore, fatty acid ethyl esters have been shown to bind to mitochondria and can induce mitochondrial dysfunction at high concentrations by uncoupling oxidative phosphorylation. nih.gov However, at physiological concentrations, EPA appears to enhance mitochondrial biogenesis and function. The process of mitochondrial biogenesis, the creation of new mitochondria, is a key adaptive response to increased energy demand and cellular stress. epa.gov It involves the coordinated action of transcriptional coactivators like peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and transcription factors such as nuclear respiratory factor-1 (NRF-1) and mitochondrial transcription factor A (TFAM). nih.gov In some cellular contexts, EPA has been shown to improve mitochondrial function and support the expression of thermogenic genes like UCP1, which is involved in energy dissipation as heat. frontiersin.org
Table 2: Research Findings on EPA-Mediated Regulation of Mitochondrial Respiration
| System/Model | Key Finding | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Rat Liver (in vivo) | Increased mitochondrial fatty acid oxidation. | Upregulation of 2,4-dienoyl-CoA reductase; reduction of malonyl-CoA levels. | nih.gov |
| Cultured Rat Hepatocytes | Stimulated palmitic acid oxidation. | Direct effect on mitochondrial substrate utilization. | nih.gov |
| C2C12 Skeletal Muscle Cells | Modulated mitochondrial oxygen consumption rate. | Linked to changes in cellular energy status (AMP:ATP ratio). | nih.gov |
| Human Skeletal Muscle | Altered mitochondrial membrane composition and respiration kinetics. | Incorporation of omega-3 fatty acids into mitochondrial membranes. | nih.gov |
| Human PBMCs (Obesity) | Improved mitochondrial bioenergetics (increased respiratory reserve). | Enhanced mitochondrial function following supplementation. | researchgate.net |
| Isolated Myocardial Mitochondria | Induced mitochondrial dysfunction (at high concentrations). | Uncoupling of oxidative phosphorylation. | nih.gov |
| Primary Human Adipocytes | Improved mitochondrial function and UCP1 expression. | Promotion of a "brite" (beige) adipocyte phenotype. | frontiersin.org |
Research into Therapeutic Applications of Eicosapentaenoic Acid Ethyl Ester
Cardiovascular Disease Research
The primary focus of research on EPA ethyl ester has been its impact on cardiovascular health. Numerous large-scale clinical trials have been conducted to evaluate its efficacy in reducing cardiovascular events.
Reduction of Atherosclerotic Cardiovascular Disease Events
Multiple landmark studies have demonstrated that eicosapentaenoic acid ethyl ester, known as icosapent ethyl in its prescription form, can significantly reduce the risk of atherosclerotic cardiovascular disease (ASCVD) events. ahajournals.orgresearchgate.net
The REDUCE-IT (Reduction of Cardiovascular Events with this compound–Intervention Trial) was a pivotal multinational, double-blind, placebo-controlled study. nih.gov It enrolled 8,179 statin-treated patients with elevated triglyceride levels and either established cardiovascular disease or diabetes with other risk factors. mdpi.comomega-research.com The trial showed that this compound led to a 25% relative risk reduction in major adverse cardiovascular events (MACE), which included cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina requiring hospitalization. lipid.org This benefit was observed over a median follow-up of 4.9 years. mdpi.com The primary composite endpoint occurred in 17.2% of patients in the this compound group compared to 22.0% in the placebo group. mdpi.comahajournals.org
Another significant study, the JELIS (Japan EPA Lipid Intervention Study) , investigated the effects of 1800 mg/day of EPA with a statin in 18,645 Japanese patients with hypercholesterolemia. medscape.orgnih.gov Over a 4.6-year follow-up, the EPA group experienced a 19% relative reduction in major coronary events compared to the control group (statin only). nih.gov
The benefits of this compound appear to extend beyond triglyceride lowering, suggesting other mechanisms of action are at play. ahajournals.orgyoutube.com These may include anti-inflammatory, antioxidant, and membrane-stabilizing effects. youtube.com
Table 1: Key Findings from Major Clinical Trials on EPA Ethyl Ester and ASCVD Events
| Trial | Number of Participants | Key Finding | Relative Risk Reduction (Primary Endpoint) | Reference |
|---|---|---|---|---|
| REDUCE-IT | 8,179 | Significant reduction in major adverse cardiovascular events in statin-treated patients with elevated triglycerides. | 25% | nih.gov |
| JELIS | 18,645 | Significant reduction in major coronary events in hypercholesterolemic patients. | 19% | nih.gov |
Myocardial Infarction and Stroke Prevention Studies
Research has specifically investigated the role of eicosapentaenoic acid ethyl ester in preventing myocardial infarction (MI) and stroke.
The JELIS trial also reported a trend towards lower rates of nonfatal MI in the EPA group compared to the control group. acc.org A sub-analysis of the JELIS trial focused on stroke prevention found that for patients with a history of stroke (secondary prevention), EPA administration was associated with a 20% relative reduction in recurrent stroke. nih.gov However, no significant difference was observed in the primary prevention of stroke. nih.gov
Coronary Revascularization and Unstable Angina Research Outcomes
The impact of eicosapentaenoic acid ethyl ester on the need for coronary revascularization and the incidence of unstable angina has been a key area of investigation.
The REDUCE-IT trial demonstrated a significant reduction in the primary composite endpoint which included coronary revascularization and hospitalization for unstable angina. nih.govnih.gov Further analyses of the REDUCE-IT data revealed that this compound significantly reduced both first and subsequent revascularization procedures. scai.org This included a 34% reduction in first revascularizations and even greater reductions in subsequent events. scai.org The reductions were seen across different types of revascularization, including a 32% reduction in stenting and a 39% reduction in coronary artery bypass grafting (CABG). scai.org
Role in Residual Cardiovascular Risk Management in Statin-Treated Populations
A significant body of research has focused on the utility of eicosapentaenoic acid ethyl ester in addressing the residual cardiovascular risk that persists in patients despite treatment with statins. nih.govlipid.org Many patients on statin therapy continue to experience cardiovascular events, particularly those with elevated triglycerides. scai.org
The REDUCE-IT trial specifically enrolled statin-treated patients with controlled low-density lipoprotein cholesterol (LDL-C) but elevated triglycerides. nih.gov The substantial reduction in cardiovascular events observed in this trial highlights the efficacy of this compound in managing this residual risk. nih.govmdpi.com The benefits were consistent across various subgroups, including those with different baseline triglyceride levels. ahajournals.org
Post-hoc analyses of REDUCE-IT further support this role, showing that this compound reduced cardiovascular events irrespective of baseline LDL-C levels, even in patients with very well-controlled LDL-C. ahajournals.org The JELIS study also provided evidence that adding EPA to statin therapy offers benefits beyond those of statins alone in preventing major coronary events. medscape.org
Atrial and Ventricular Arrhythmia Research Considerations
The effects of eicosapentaenoic acid ethyl ester on cardiac arrhythmias have been investigated, with some studies suggesting a potential for both benefits and risks.
In the REDUCE-IT trial, a higher incidence of hospitalization for atrial fibrillation or flutter was observed in the this compound group (3.1%) compared to the placebo group (2.1%). omega-research.com
Conversely, some research suggests anti-arrhythmic properties. In a study on post-infarcted rat hearts, this compound was found to attenuate fatal ventricular arrhythmias. nih.govnih.gov This protective effect was linked to the upregulation of connexin43 phosphorylation through a G protein-coupled receptor 120 (GPR120)-dependent antioxidant pathway. nih.govnih.gov Another study in a rat model also suggested that this compound could reduce the occurrence of fatal arrhythmias after a myocardial infarction. researchgate.net The anti-arrhythmic effects of EPA and docosahexaenoic acid (DHA) have been demonstrated at both the supraventricular and ventricular levels in other research. nih.gov
Metabolic Disorder Research
Research into the effects of eicosapentaenoic acid ethyl ester has also extended to metabolic disorders, particularly those associated with obesity and insulin (B600854) resistance.
Studies in animal models have shown promising results. In female mice on a high-fat diet, EPA ethyl esters were found to lower fat mass accumulation and reverse the diet's negative effects on circulating insulin and glucose levels. nih.gov These effects may be mediated by the increased biosynthesis of 8-hydroxyeicosapentaenoic acid (8-HEPE) and an increase in the gut bacterium Akkermansia muciniphila. nih.gov Another study in male and female mice demonstrated that EPA ethyl esters could prevent certain metabolic impairments associated with obesity. unc.edu
Research in rat models of type 2 diabetes and insulin resistance has also yielded positive findings. One study showed that long-term supplementation with EPA ethyl ester improved insulin resistance in diabetic rats, partly by reducing hypertriglyceridemia. nih.govresearchgate.net Another study in Dahl salt-sensitive rats found that EPA ethyl ester prevented the development of insulin resistance induced by a high-sucrose diet. nih.gov
In humans, a randomized controlled trial investigating the effects of EPA supplementation in individuals with both diabetes mellitus and major depressive disorder did not find significant effects on inflammatory or oxidative stress biomarkers, but did note an increase in HDL and total cholesterol. plos.org A post-hoc analysis of the ANCHOR study, which included statin-treated patients with high triglycerides, suggested that this compound could improve various atherogenic and inflammatory markers in patients with stage 3 chronic kidney disease, a condition often associated with metabolic dysregulation. tandfonline.com
Table 2: Summary of Pre-clinical and Clinical Research on EPA Ethyl Ester in Metabolic Disorders
| Study Type | Model/Population | Key Findings | Reference |
|---|---|---|---|
| Animal Study | Obese female mice | Lowered fat mass, improved insulin and glucose levels. | nih.gov |
| Animal Study | Obese male and female mice | Prevented specific obesity-induced metabolic impairments. | unc.edu |
| Animal Study | Type 2 diabetic rats | Improved insulin resistance and reduced hypertriglyceridemia. | nih.govresearchgate.net |
| Animal Study | Dahl salt-sensitive rats | Prevented diet-induced insulin resistance. | nih.gov |
| Human Clinical Trial | Patients with diabetes and depression | Increased HDL and total cholesterol, no significant effect on inflammation. | plos.org |
| Human Post-hoc Analysis | Statin-treated patients with high triglycerides and chronic kidney disease | Improved atherogenic and inflammatory markers. | tandfonline.com |
Studies on Hypertriglyceridemia and Dyslipidemia
Eicosapentaenoic acid ethyl ester has been extensively studied for its effects on high triglyceride levels and other lipid abnormalities. Clinical trials have demonstrated its efficacy in reducing triglycerides and influencing other lipid parameters.
The MARINE (Multi-center, plAcebo-controlled, Randomized, double-blINd, 12-week study with an open-label Extension) trial investigated the effects of this compound (a high-purity prescription form of EPA-EE) in patients with very high triglyceride levels (≥500 mg/dL). jacc.orgnih.gov The study showed that this compound significantly reduced triglyceride levels without substantially increasing low-density lipoprotein cholesterol (LDL-C). jacc.orgnih.gov Specifically, a 4 g/day dose of this compound led to a significant reduction in median concentrations of large very-low-density lipoprotein (VLDL) particles by 27.9% and total LDL particles by 16.3%. nih.gov
The ANCHOR study evaluated this compound in patients with high triglycerides (200-499 mg/dL) who were already on statin therapy. ahajournals.orgnih.gov In this trial, this compound at 4 g/day significantly reduced triglyceride levels by approximately 22% compared to placebo, again without a significant increase in LDL-C. ahajournals.org Furthermore, significant improvements were observed in other atherogenic parameters, including non-high-density lipoprotein cholesterol (non-HDL-C), very-low-density lipoprotein cholesterol (VLDL-C), and apolipoprotein B (ApoB). gcs-web.com An exploratory analysis of the ANCHOR study also revealed that this compound 4 g/day significantly decreased the omega-6 fatty acid arachidonic acid (AA) by 31% and the saturated fatty acid palmitic acid by 23% in plasma. nih.gov
The JELIS (Japan EPA Lipid Intervention Study) was a large-scale trial that randomized hypercholesterolemic patients to receive either 1800 mg of EPA-EE daily with a statin or a statin alone. acc.orgnih.gov After a mean follow-up of 4.6 years, the EPA group showed a 19% relative reduction in major coronary events. nih.gov While LDL cholesterol levels were similarly reduced in both groups, the study suggested that the benefits of EPA might extend beyond its lipid-lowering effects. acc.orgnih.gov
The REDUCE-IT (Reduction of Cardiovascular Events with this compound–Intervention Trial) was a landmark study that enrolled patients with elevated triglycerides and established cardiovascular disease or diabetes with other risk factors, who were already on statins. The trial demonstrated a significant 25% relative risk reduction in major adverse cardiovascular events in the group receiving 4 g/day of this compound compared to placebo. patsnap.com The mechanisms for this risk reduction are thought to be multifactorial, extending beyond triglyceride lowering to include anti-inflammatory and membrane-stabilizing effects. nih.gov
Table 1: Key Clinical Trials of Eicosapentaenoic Acid Ethyl Ester in Hypertriglyceridemia and Dyslipidemia
| Trial | Patient Population | Key Findings |
|---|---|---|
| MARINE | Very high triglycerides (≥500 mg/dL) | Significant reduction in triglycerides and large VLDL particles without increasing LDL-C. jacc.orgnih.gov |
| ANCHOR | High triglycerides (200-499 mg/dL) on statin therapy | Significant reduction in triglycerides, non-HDL-C, and other atherogenic lipoproteins. ahajournals.orgnih.gov |
| JELIS | Hypercholesterolemia | 19% relative reduction in major coronary events when added to statin therapy. nih.gov |
| REDUCE-IT | Elevated triglycerides with high cardiovascular risk on statin therapy | 25% relative risk reduction in major adverse cardiovascular events. patsnap.com |
Research on Hepatic Steatosis
The accumulation of fat in the liver, known as hepatic steatosis, is a key feature of nonalcoholic fatty liver disease (NAFLD). Preclinical studies have explored the potential of eicosapentaenoic acid ethyl ester in this condition.
In a study using a rat model of nonalcoholic steatohepatitis (NASH) induced by a methionine- and choline-deficient diet, EPA-EE treatment was found to significantly suppress the development of hepatic fibrosis. It also reduced hepatic triglyceride accumulation at 8 weeks and lowered serum markers of oxidative stress and inflammation at 20 weeks.
Another preclinical study investigated the effects of highly purified EPA-EE in mice fed a saturated fat diet. The results showed that long-term administration of EPA-EE ameliorated hepatic steatosis and hypertriglyceridemia. This was associated with an enhancement of neutral lipase (B570770) activity, which facilitates the breakdown of intrahepatic triglycerides.
Glucose Metabolism and Insulin Sensitivity Modulation in Pre-clinical and Clinical Investigations
Research has also focused on the influence of eicosapentaenoic acid ethyl ester on glucose metabolism and insulin sensitivity.
A study in Dahl salt-sensitive rats, a model of salt-sensitive hypertension and insulin resistance, found that long-term administration of highly purified EPA-EE prevented the development of insulin resistance. nih.gov The glucose infusion rate during a euglycemic insulin-glucose clamp test was approximately three times higher in the EPA-EE group compared to the control group. nih.gov These beneficial effects were linked to modifications in the phospholipid components of skeletal muscle membranes. nih.gov
In another preclinical study using a type 2 diabetic rat model (Otsuka Long-Evans Tokushima Fatty rats), EPA-EE supplementation led to more efficient in vivo glucose disposal compared to no supplementation. cambridge.org There was an inverse correlation between glucose uptake and plasma triglyceride levels. cambridge.org
A clinical trial involving overweight patients with type 2 diabetes mellitus demonstrated that EPA supplementation improved insulin sensitivity. The study reported significant decreases in fasting plasma glucose, glycated hemoglobin (HbA1c), and the homeostasis model assessment of insulin resistance (HOMA-IR).
Obesity-Induced Metabolic Impairment Studies
The impact of eicosapentaenoic acid ethyl ester on metabolic impairments associated with obesity has been a subject of investigation.
One study demonstrated that in mice with high-fat/high-sucrose diet-induced obesity, EPA-EE strongly suppressed body weight gain and obesity-related hyperglycemia and hyperinsulinemia. The anti-obesity effect was associated with the suppression of hepatic lipogenesis and steatosis.
In a study with female mice on a high-fat diet, EPA-EE was found to prevent body weight gain, lower fat mass, and reverse the effects of the high-fat diet on circulating levels of insulin and glucose. nih.gov These effects were potentially mediated by an increase in the biosynthesis of 8-hydroxyeicosapentaenoic acid (8-HEPE) and a notable increase in the gut bacterium Akkermansia muciniphila, which is known to play a role in glucose homeostasis. nih.gov
Inflammatory and Autoimmune Disease Research
The anti-inflammatory properties of eicosapentaenoic acid have prompted research into its potential role in managing inflammatory and autoimmune diseases.
Systemic Lupus Erythematosus (SLE) Research
Systemic lupus erythematosus (SLE) is a chronic autoimmune disease characterized by systemic inflammation. Preclinical studies suggest a potential benefit of EPA in this condition.
In mouse models of lupus, dietary supplementation with EPA was found to ameliorate key manifestations of the disease, including the production of autoantibodies and the deposition of immune complexes in the kidneys. nagoya-u.ac.jpnih.gov The mechanism appears to involve the remodeling of the lipid composition and fluidity of B cell membranes, which in turn prevents their differentiation into autoantibody-producing plasma cells. nagoya-u.ac.jpnih.gov
One study highlighted that EPA had beneficial effects in two different lupus mouse models, one mimicking patients with an IFN-I signature and another mimicking those with a BAFF signature, suggesting a broad potential application. nagoya-u.ac.jp
Rheumatoid Arthritis Investigations
Rheumatoid arthritis (RA) is another chronic inflammatory autoimmune disorder primarily affecting the joints.
In a rat model of adjuvant-induced arthritis, which mimics human RA, administration of EPA was shown to decrease the external signs of arthritis and paw volume. The treatment also attenuated muscle wasting associated with the condition by reducing the expression of certain genes involved in muscle atrophy and increasing transcription factors that regulate muscle generation.
Neurological and Neurodegenerative Disease Research
Eicosapentaenoic acid (EPA) ethyl ester, a highly purified form of the omega-3 fatty acid EPA, has been the subject of extensive research for its potential therapeutic applications in a variety of neurological and neurodegenerative conditions. Investigations have explored its neuroprotective mechanisms, its potential role in demyelinating diseases like multiple sclerosis, its impact on mood disorders, and its efficacy in preventing secondary strokes.
Neuroprotective Effects
Research into the neuroprotective qualities of eicosapentaenoic acid ethyl ester (EPA-EE) has identified several mechanisms through which it may exert its effects. Both EPA and its fellow omega-3 fatty acid, docosahexaenoic acid (DHA), are reported to offer neuroprotection by suppressing inflammation and protecting against oxidative stress. youtube.com While EPA is not as abundant in the brain as DHA, it is implicated in various neuroprotective pathways. youtube.com
A pilot study utilizing magnetic resonance imaging to examine the effects of ethyl-eicosapentaenoic acid (E-EPA) on first-episode psychosis patients provided evidence suggesting a neuroprotective effect. neurosciencenews.com Over a 12-week period, the placebo group exhibited an increase in hippocampal T2 relaxation time, a marker associated with tissue water content and potential edema or inflammation, whereas the E-EPA group did not show this increase. neurosciencenews.com This finding suggests that E-EPA may help preserve hippocampal integrity. neurosciencenews.com Furthermore, the study noted that a smaller increase in T2 relaxation time correlated with greater improvement in negative symptoms. neurosciencenews.com
The anti-inflammatory properties of EPA are considered a key component of its neuroprotective potential. nih.gov By modulating inflammatory processes, EPA may help mitigate the neuronal damage seen in various neurological disorders. nih.govresearchgate.net
Studies on Multiple Sclerosis and Remyelination
The potential for eicosapentaenoic acid ethyl ester to influence the processes of demyelination and remyelination in multiple sclerosis (MS) is an area of active investigation, primarily at the preclinical level. MS is an autoimmune disease characterized by the degradation of the myelin sheath that insulates nerve fibers, leading to neurological deficits. willner.com Therapies that can promote remyelination are a key goal in MS research. hlstherapeutics.com
Omega-3 fatty acids, including EPA, are considered promising due to their role in myelin repair and their anti-inflammatory properties. willner.com The myelin sheath is composed of lipids, and a specific protein, Mfsd2a, is essential for transporting omega-3 fatty acids into the brain to support myelination. neurosciencenews.commultiplesclerosisnewstoday.com
A study using a specific mouse model (fat-1 mice) that can endogenously produce n-3 polyunsaturated fatty acids (PUFAs) from n-6 PUFAs investigated the impact of elevated EPA levels on cuprizone-induced demyelination and subsequent remyelination. nih.govnih.gov These mice showed significantly increased levels of EPA in their central nervous system (CNS) tissue. nih.govnih.gov While the initial demyelination was similar to wild-type mice, the fat-1 mice with higher EPA levels showed a trend towards increased remyelination during the recovery phase. nih.govnih.gov Researchers hypothesize that EPA-derived metabolites, such as 18-hydroxyeicosapentaenoic acid (18-HEPE), may play a role in promoting remyelination, possibly by modulating the immune system or directly affecting oligodendrocytes, the cells responsible for producing myelin. nih.govnih.gov
However, clinical trials in humans have yielded mixed results. The Omega-3 Fatty Acids in Multiple Sclerosis (OFAMS) study, a randomized, double-blind, placebo-controlled trial, investigated the effect of daily supplementation with 1350 mg of EPA and 850 mg of DHA in patients with relapsing-remitting MS. nih.gov The study did not find a significant beneficial effect on MRI-measured disease activity or clinical outcomes like relapse rate and disability progression after 6 or 24 months, despite a confirmed increase of omega-3 fatty acids in the blood. nih.gov This highlights the need for further research to understand the potential disconnect between preclinical findings and clinical outcomes, and to determine the optimal formulation, patient population, and stage of disease for such an intervention. hlstherapeutics.comcenterwatch.com
Research on Depression and Mood Disorders
The role of eicosapentaenoic acid ethyl ester in the management of depression and other mood disorders has been explored in clinical trials, often as an adjunct to standard antidepressant therapies. Low blood levels of EPA have been observed in patients with depression. multiplesclerosisnewstoday.com
A 12-week, double-blind, randomized controlled trial investigated the effects of different daily doses of ethyl-eicosapentaenoate (1g, 2g, and 4g) compared to placebo in patients with ongoing depression despite treatment with standard antidepressants. multiplesclerosisnewstoday.com The results showed that the 1 g/d group had a significantly better outcome than the placebo group across all three rating scales used: the 17-item Hamilton Depression Rating Scale (HDRS), the Montgomery-Asberg Depression Rating Scale (MADRS), and the Beck Depression Inventory (BDI). multiplesclerosisnewstoday.com Specifically, in the per-protocol analysis, 69% of patients in the 1 g/d group achieved a 50% reduction in their HDRS score, compared to 25% in the placebo group. multiplesclerosisnewstoday.com The study also noted beneficial effects on individual symptoms such as anxiety, sleep, and suicidality. multiplesclerosisnewstoday.com
Further research supports the potential of EPA as a monotherapy for Major Depressive Disorder (MDD). nih.gov Evidence from various studies suggests that doses of 1 gram per day of n-3 PUFAs, particularly pure EPA or EPA-DHA combinations, can help alleviate depressive symptoms. nih.gov While the sample sizes in some of these monotherapy studies were modest, the findings are encouraging and suggest that EPA may have longer-term benefits, warranting further investigation in larger, placebo-controlled trials. nih.gov
Clinical Trial Data on Ethyl-EPA in Depression
| Study | Design | Patient Population | Intervention | Key Finding | Reference |
|---|---|---|---|---|---|
| Dose-ranging study by Peet & Horrobin (2002) | 12-week, randomized, double-blind, placebo-controlled | 70 patients with persistent depression on standard antidepressants | Ethyl-eicosapentaenoate (1, 2, or 4 g/d) or placebo | 1 g/d group showed significantly better outcomes on HDRS, MADRS, and BDI compared to placebo. | multiplesclerosisnewstoday.com |
| RCT by Mischoulon et al. (2009) | 6-week, randomized, double-blind, placebo-controlled | Patients with Major Depressive Disorder | Ethyl-EPA 1 g/day monotherapy | EPA appears to be a potentially effective monotherapy for MDD at doses of 1 g/day. | nih.gov |
Prevention of Stroke Recurrence in Specific Patient Cohorts
Highly purified eicosapentaenoic acid ethyl ester, known as this compound, has been rigorously studied for its role in the secondary prevention of stroke, particularly in high-risk patient populations.
A sub-analysis of the Japan EPA Lipid Intervention Study (JELIS) focused on hypercholesterolemic patients who received either a statin alone or a statin with the addition of highly purified EPA. nih.gov In the secondary prevention cohort, which included patients with a prior history of stroke, the addition of EPA was associated with a 20% relative reduction in recurrent stroke compared to the statin-only group. nih.gov
The REDUCE-IT (Reduction of Cardiovascular Events with this compound–Intervention Trial) provided further robust evidence. This multinational, double-blind trial enrolled statin-treated patients with elevated triglycerides who had or were at high risk for atherosclerotic cardiovascular disease. chsbuffalo.org Post-hoc analyses of the REDUCE-IT data revealed significant reductions in stroke risk with this compound. hlstherapeutics.comchsbuffalo.org
Key findings from the REDUCE-IT stroke analyses include:
A 28% relative risk reduction for first fatal or nonfatal stroke. hlstherapeutics.com
A 36% relative risk reduction for first fatal or nonfatal ischemic stroke. hlstherapeutics.com
A 32% relative risk reduction in total (first and subsequent) strokes. hlstherapeutics.com
No significant increase in the incidence of hemorrhagic stroke was observed compared to placebo. chsbuffalo.org
These findings suggest that for every 1,000 patients treated with this compound for five years, approximately 14 fatal or nonfatal strokes could be prevented. chsbuffalo.org The benefits were consistent across various subgroups of patients. The mechanism for this risk reduction is thought to be multifactorial, extending beyond triglyceride lowering to include anti-inflammatory, antioxidant, and plaque-stabilizing effects. nih.govresearchgate.net
Stroke Prevention Trial Data for this compound
| Trial | Patient Cohort | Intervention | Primary Stroke-Related Outcome | Reference |
|---|---|---|---|---|
| JELIS (Sub-analysis) | Hypercholesterolemic patients with prior stroke history on statins | Highly purified EPA + Statin vs. Statin alone | 20% relative reduction in recurrent stroke with EPA. | nih.gov |
| REDUCE-IT (Post-hoc analysis) | Statin-treated patients with elevated triglycerides and high cardiovascular risk | This compound (4 g/day) vs. Placebo | 28% relative risk reduction in first fatal or nonfatal stroke. | hlstherapeutics.com |
Endocrine System Research
The influence of eicosapentaenoic acid ethyl ester on the endocrine system is an emerging area of research, with initial studies focusing on its potential interaction with thyroid function.
Investigation into Thyroid Function Modulation
Preliminary research has investigated the potential for eicosapentaenoic acid ethyl ester (EPA-E) to modulate thyroid function, particularly in the context of hypothyroidism. Thyroid hormones play a crucial role in regulating lipid metabolism. willner.comnih.gov While plasma free fatty acid (FFA) levels are typically normal in hypothyroidism, some patients present with higher FFA levels and less severe symptoms, leading to the hypothesis that FFAs may influence thyroid function. willner.comnih.govnih.gov
To explore this, a study was conducted using a rat model of hypothyroidism induced by 1-methyl-2-mercaptoimidazole (MMI). willner.comnih.gov In this animal model, the oral administration of highly purified EPA-E was found to inhibit the reduction of thyroid hormone levels (T3 and T4) and prevent the characteristic changes to thyroid follicles that occur in MMI-induced hypothyroidism. willner.comnih.gov Rats treated with EPA-E showed significantly higher levels of serum T3 and T4 compared to the untreated hypothyroid rats. willner.com These findings suggest that EPA-E may have a protective effect against the development of chemically-induced hypothyroidism in this model. willner.comnih.gov
Animal Study on EPA-E and Thyroid Function
| Study Model | Intervention | Key Findings in EPA-E Treated Group | Conclusion | Reference |
|---|---|---|---|---|
| MMI-induced hypothyroid rats | Oral administration of EPA-E | Inhibited reduction of serum T3 and T4 levels; Prevented adverse changes to thyroid follicles. | EPA-E may prevent MMI-induced hypothyroidism in this animal model. | willner.comnih.gov |
Analytical and Quantification Methodologies for Eicosapentaenoic Acid Ethyl Ester and Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a complex mixture. Several chromatographic methods are particularly well-suited for the analysis of EPA-EE and its related compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of eicosanoids and their metabolites in biological samples due to its high sensitivity and selectivity. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and identification abilities of tandem mass spectrometry.
In a typical LC-MS/MS workflow, a biological sample, such as plasma, is first processed to extract the lipids. researchgate.net This often involves protein precipitation followed by liquid-liquid extraction. researchgate.netresearchgate.net The extracted sample is then injected into a liquid chromatograph, where the different fatty acid esters are separated based on their physicochemical properties as they pass through a column. researchgate.netnih.gov The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected.
One of the key advantages of LC-MS/MS is its ability to perform Multiple Reaction Monitoring (MRM), a highly specific and sensitive detection method. nih.gov This allows for the precise quantification of EPA-EE and its metabolites even at very low concentrations in complex biological matrices like human plasma. nih.govnih.gov For instance, a validated LC-MS/MS method using an atmospheric-pressure chemical ionization (APCI) source has been successfully used to determine the pharmacokinetic profiles of EPA-EE in human subjects. nih.gov This method demonstrated good linearity over a concentration range of 1.00 to 1000 ng/mL for EPA-EE. nih.gov
Different ionization techniques can be employed in LC-MS/MS, with electrospray ionization (ESI) and APCI being common choices. researchgate.net The selection of the ionization source can impact the sensitivity and specificity of the analysis. researchgate.net Advanced platforms like the Agilent 6495 Triple Quadrupole LC/MS and Thermo Scientific Orbitrap series High-Resolution Mass Spectrometers are utilized for high-sensitivity EPA analysis. creative-proteomics.com
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography (GC) coupled with a flame ionization detector (FID) is a robust and widely used technique for the analysis of fatty acids. nih.gov In this method, the fatty acid ethyl esters must first be converted into more volatile derivatives, typically fatty acid methyl esters (FAMEs), through a process called transesterification. nih.govoup.com
The FAMEs are then injected into the gas chromatograph, where they are vaporized and separated as they travel through a capillary column. oup.com The separated compounds are then detected by the FID, which generates a signal proportional to the amount of organic compound being burned in a hydrogen-air flame. youtube.com
A key advantage of GC-FID is its reliability and the extensive availability of standardized methods, such as those from AOAC International. The technique is highly effective for determining the fatty acid composition of oils and can be used to quantify EPA-EE. nih.govoup.com For instance, a method using a DB-23 capillary column and a specific temperature program has been detailed for the analysis of EPA in fish oils. This method involves setting the initial oven temperature at 175°C, followed by a ramp to 230°C.
However, a limitation of traditional GC-FID methods is that they often cannot distinguish between the original form of the fatty acid (e.g., triglyceride vs. ethyl ester) as all are converted to FAMEs for analysis. nih.gov To address this, specific methods like the tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) transesterification method have been developed to differentiate and quantify the ethyl ester forms of EPA and DHA specifically. nih.gov
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC-MS/MS)
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful separation technique that is frequently coupled with tandem mass spectrometry (MS/MS) for the analysis of EPA-EE. nih.gov This combination, often referred to as RP-HPLC-MS/MS, offers high resolution and sensitivity. nih.govsigmaaldrich.com
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. researchgate.netnih.gov This allows for the separation of molecules based on their hydrophobicity. EPA-EE, being a nonpolar molecule, is well-retained on a C18 column and can be effectively separated from other components in a sample. researchgate.netnih.gov
A validated RP-HPLC-MS/MS method has been developed for the simultaneous quantification of EPA and docosahexaenoic acid (DHA) ethyl esters in human plasma. nih.gov This method utilized a C18 column and a gradient elution system with a mobile phase consisting of methanol (B129727) and ammonium (B1175870) acetate (B1210297) in water. researchgate.net The use of MS/MS detection with MRM provides the high degree of specificity needed for accurate quantification in complex biological samples. nih.gov
Recent advancements have also explored the use of Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) for the purification of omega-3 fatty acid ethyl esters. mdpi.comnih.gov This technique allows for larger sample loading and higher production efficiency compared to traditional RP-HPLC, making it suitable for industrial-scale purification. mdpi.comnih.gov One study demonstrated that using an AQ-C18 column with a methanol-water mobile phase in an RP-MPLC system could achieve a purity of over 90% for omega-3 fatty acid ethyl esters. mdpi.comnih.gov
Application of Stable Isotope-Labeled Internal Standards in Quantitative Analysis
The use of stable isotope-labeled (SIL) internal standards is a critical component of accurate quantitative analysis by mass spectrometry. waters.com A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.govcaymanchem.comnih.gov
For the quantification of EPA-EE, a common SIL internal standard is EPA-d₅ ethyl ester, where five hydrogen atoms are replaced with deuterium. nih.govcaymanchem.com This SIL internal standard is chemically identical to the unlabeled EPA-EE and therefore exhibits very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. waters.com
The primary advantage of using a SIL internal standard is its ability to compensate for variations in the analytical process, including extraction efficiency and matrix effects. waters.com Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant source of imprecision in LC-MS/MS analysis. waters.com Since the SIL internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to more accurate and precise quantification. waters.com
For example, in the quantification of total EPA in plasma and red blood cells, EPA-d₅ methyl ester is used as the internal standard for the EPA methyl ester formed during sample preparation. nih.gov This ensures that any variability in the derivatization and extraction process is accounted for, leading to reliable results. nih.gov
Bioanalytical Method Validation in Pre-clinical and Clinical Research
Before an analytical method can be used to support pre-clinical or clinical research, it must undergo a rigorous validation process to ensure that it is reliable and reproducible. Bioanalytical method validation is a set of experiments designed to demonstrate that the method is suitable for its intended purpose. The key parameters evaluated during validation include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy: The closeness of the measured value to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov This is typically expressed as the coefficient of variation (CV). nih.gov
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. researchgate.netnih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov
Carryover: The effect of a high-concentration sample on a subsequent low-concentration sample. nih.gov
A validated LC-MS/MS method for EPA-EE in human plasma demonstrated acceptable linearity from 1.00 to 1000 ng/mL. nih.gov Similarly, a GC-FID method for EPA-EE in fish oil showed good recoveries (90.8% to 95.2%) and low coefficients of variation (0.2% to 2.5%). nih.gov These validation results provide confidence in the data generated by the analytical method.
The following table summarizes the validation parameters for a representative analytical method for EPA-EE:
Spectroscopic Methods in Eicosapentaenoic Acid Ethyl Ester Research (e.g., 1H-NMR for Metabolite Profiling)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful tool for the analysis of EPA-EE and its metabolites. japsonline.com ¹H-NMR (Proton NMR) spectroscopy can be used for non-destructive profiling of fatty acids in various samples. nih.gov
¹H-NMR provides detailed structural information about a molecule by measuring the magnetic properties of its hydrogen nuclei. nih.gov In the context of EPA-EE research, ¹H-NMR can be used to:
Identify and quantify different fatty acids: The chemical shifts of specific protons in the fatty acid chain can be used to identify and quantify the relative amounts of EPA, DHA, and other fatty acids in a sample. japsonline.comnih.gov
Differentiate between ester forms: ¹H-NMR can distinguish between triglycerides and ethyl esters based on the signals from the glycerol (B35011) backbone or the ethyl group, respectively. japsonline.com
Metabolite profiling: ¹H-NMR-based metabolomics can be used to study the changes in the metabolic profile of cells or tissues in response to EPA treatment. nih.gov This can provide insights into the mechanisms of action of EPA. For example, a study using ¹H-NMR showed that EPA treatment in skeletal muscle cells led to changes in the levels of branched-chain amino acids and lactate. nih.gov
While LC-MS/MS and GC-FID are often preferred for targeted quantification due to their higher sensitivity, ¹H-NMR provides a more global, untargeted view of the metabolome, making it a valuable complementary technique in EPA-EE research. japsonline.comnih.gov
The following table lists the chemical compounds mentioned in this article:
Specific Methodologies for Purity and Form Evaluation in Fish Oils
The accurate determination of eicosapentaenoic acid ethyl ester (EPA-EE) in fish oil products is crucial for verifying label claims, ensuring product quality, and assessing authenticity. A variety of analytical techniques are employed to quantify the purity of EPA-EE and to distinguish it from its triglyceride and other fatty acid forms. These methods primarily rely on chromatographic separation coupled with various detection techniques.
A prevalent and robust method for the analysis of fatty acid esters in fish oils is gas chromatography (GC). noaa.govunca.eduresearchgate.net For ethyl ester concentrates, such as those containing high levels of EPA-EE, direct analysis by GC with a polar fused silica (B1680970) capillary column and a flame ionization detector (FID) is often performed without the need for further derivatization. noaa.gov This approach allows for the separation and quantification of individual fatty acid ethyl esters.
To differentiate between the ethyl ester and triglyceride forms of eicosapentaenoic acid, a transesterification step is often necessary. One such technique involves the use of tetramethylammonium hydroxide (TMAH) as a catalyst, followed by GC-FID analysis. nih.govjfda-online.comresearchgate.net This method can effectively quantify EPA-EE while also providing information on the total fatty acid profile after converting triglycerides to their corresponding methyl esters. nih.govjfda-online.comresearchgate.net Another common derivatization agent is boron trifluoride (BF3) in methanol, which converts fatty acids from triglycerides into fatty acid methyl esters (FAMEs) for GC analysis. noaa.gov
Liquid chromatography, particularly coupled with mass spectrometry (LC-MS), offers another powerful tool for form evaluation. Liquid chromatography-linear ion trap mass spectrometry (LC-LIT/MS) can effectively distinguish between the triglyceride and ethyl ester forms of fish oil by analyzing the fragmentation patterns of the parent ions. mdpi.com For instance, the neutral loss of specific fragments can be characteristic of the ethyl ester form. mdpi.com
Solid-phase microextraction (SPME) coupled with GC-MS has also been utilized for the quantification of ethyl esters in fish oil, providing a simple and rapid method for determining the authenticity of triglyceride-form supplements. researchgate.netepa.gov
The reliability of these methods is established through rigorous validation, including the assessment of recovery rates, precision (expressed as the coefficient of variation), and limits of quantification.
Research Findings on Analytical Methodologies
Several studies have detailed the application and validation of these analytical methods for EPA-EE in fish oils.
A study developing a TMAH-based GC-FID method demonstrated its accuracy and precision for quantifying EPA-EE. nih.govjfda-online.comresearchgate.net The method showed high recovery rates and low coefficients of variation, indicating its reliability for routine analysis. nih.govjfda-online.comresearchgate.net
| Parameter | Eicosapentaenoic Acid Ethyl Ester (EPA-EE) | Source |
| Recovery | 90.8% - 93.6% | nih.gov |
| Coefficient of Variation | 0.2% - 2.5% | nih.gov |
| Limit of Quantification (LOQ) | 2 mg/g | nih.gov |
Furthermore, a comparison between the TMAH method and direct injection for samples containing known amounts of EPA-EE showed a relative percent difference of no more than 3.8%, highlighting the agreement between the two approaches. nih.govjfda-online.com When comparing the total EPA determined by the TMAH method (which can distinguish forms) and the BF3 method (which measures total fatty acids), the relative percent difference was found to be no more than 4.7%. nih.govjfda-online.comresearchgate.net
Continuous batch chromatography has been explored as a preparative technique to obtain high-purity EPA-EE from fish oil ethyl esters. researchgate.net This method has shown high recovery and purity of the final product. researchgate.net
| Parameter | Value | Source |
| Recovery of EPA-EE | 82.01% | researchgate.net |
| Average Relative Purity of EPA-EE | 97.82% | researchgate.net |
| Highest Relative Purity of EPA-EE | 98.98% | researchgate.net |
Official methods for the analysis of fatty acids in marine oils, which are applicable to EPA-EE, have been adopted by organizations such as the American Oil Chemists' Society (AOCS) and AOAC INTERNATIONAL, based on collaborative international studies. noaa.gov The Global Organization for EPA and DHA Omega-3s (GOED) also provides guidance on suitable analytical methods for the quantitative determination of EPA and DHA in both triglyceride and ethyl ester forms. goedomega3.com
The use of LC-LIT/MS has been shown to provide clear "fingerprint" chromatograms that can easily differentiate between fish oil in the triglyceride form and the ethyl ester form. mdpi.com This is based on the distinct retention times and mass spectral characteristics of triacylglycerols versus fatty acid ethyl esters. mdpi.com
Future Directions and Emerging Research Avenues for Eicosapentaenoic Acid Ethyl Ester
Elucidation of Novel and Undiscovered Mechanisms of Action
While the triglyceride-lowering effect of eicosapentaenoic acid (EPA) ethyl ester is a known mechanism, research suggests its clinical benefits extend far beyond this singular action. tandfonline.com A significant portion of its cardioprotective effects is attributed to the increase in serum EPA levels, independent of triglyceride reduction. nih.gov This has spurred investigations into the pleiotropic effects of EPA, which encompass anti-inflammatory, anti-aggregatory, and antioxidant properties. tandfonline.com
Emerging research is uncovering novel pathways through which EPA exerts its effects. These include:
Anti-inflammatory and Immune Modulation: EPA competes with arachidonic acid, leading to the production of anti-inflammatory metabolites. tandfonline.com It can also reduce the expression of immune response-related genes in T-cells and boost genes that combat oxidative stress. nih.gov Furthermore, EPA has been shown to modulate inflammatory biological pathways in endothelial cells. unh.edu
Endothelial Function and Nitric Oxide Bioavailability: EPA improves the efficiency of endothelial nitric oxide synthase (eNOS) activity, which is crucial for vasodilation and vascular health. tandfonline.comunh.edu It also enhances nitric oxide bioavailability. nih.gov
Membrane Stabilization and Plaque Modification: EPA incorporates into phospholipid bilayers, influencing membrane structure and potentially preventing cardiac arrhythmias. tandfonline.com It adopts a stable, extended conformation in membranes, which may contribute to plaque stabilization. unh.edu This is in contrast to docosahexaenoic acid (DHA), which can increase membrane fluidity. unh.edu
Metabolic Regulation: EPA has been shown to induce enhanced β-oxidation of free fatty acids, reducing the substrate available for triglyceride synthesis. tandfonline.com It may also influence the biosynthesis of signaling molecules like 8-hydroxyeicosapentaenoic acid (HEPE). nih.gov
Future research will likely focus on further dissecting these and other undiscovered mechanisms to provide a more complete understanding of EPA's multifaceted benefits.
Comparative Effectiveness Research of Eicosapentaenoic Acid Ethyl Ester Monotherapy Versus Combination Omega-3 Formulations
A critical area of ongoing research is the comparative effectiveness of EPA ethyl ester monotherapy versus formulations containing both EPA and docosahexaenoic acid (DHA). Clinical trials have shown disparate outcomes between these two approaches, with EPA-only therapy demonstrating significant cardiovascular benefits that have not been consistently observed with EPA/DHA combination products. unh.eduyoutube.comahajournals.orgmdpi.com
Several studies have highlighted key differences between EPA and DHA that may explain these divergent results:
Effects on LDL Cholesterol: Formulations containing DHA have been associated with potential increases in low-density lipoprotein cholesterol (LDL-C) levels, a known cardiovascular risk factor. droracle.airesearchgate.net In contrast, EPA monotherapy does not raise LDL-C. researchgate.netnih.gov
Membrane Effects: As mentioned previously, EPA and DHA have different effects on cell membrane structure and fluidity, which may impact plaque stability. unh.edu
Metabolic and Inflammatory Pathways: EPA and DHA can have differential effects on B-cell activity and the production of inflammatory cytokines. nih.govresearchgate.net For instance, in one study, DHA notably increased the anti-inflammatory cytokine IL-10. nih.govresearchgate.net
A real-world evidence study comparing icosapent ethyl (a prescription form of EPA ethyl ester) to a mixed omega-3 polyunsaturated fatty acid formulation found a significant reduction in major adverse cardiovascular events (MACE) in the this compound group.
Table 1: Comparative Effectiveness of this compound vs. Omega-3 Polyunsaturated Fatty Acids
| Endpoint | This compound (IPE) Incidence Rate (per 100 person-years) | Omega-3 (OM-3) Incidence Rate (per 100 person-years) | Adjusted Hazard Ratio (95% CI) |
| Major Adverse Cardiovascular Events (MACE) | 37.53 | 43.18 | 0.62 (0.56-0.69) |
Data from a retrospective cohort study in the Veterans Health Administration system.
Future research, including head-to-head clinical trials and further real-world evidence generation, is crucial to definitively establish the comparative effectiveness of EPA monotherapy and guide clinical practice.
Exploration of Genetic and Epigenetic Influences on Eicosapentaenoic Acid Ethyl Ester Response (Nutrigenomics)
The response to EPA ethyl ester can be highly variable among individuals, suggesting a role for genetic and epigenetic factors. nih.gov The field of nutrigenomics aims to understand these interactions to enable personalized nutrition and therapeutic strategies.
Key areas of investigation in this domain include:
Gene Variants in Fatty Acid Metabolism: Common gene variants in enzymes responsible for the biosynthesis of EPA and DHA from alpha-linolenic acid, such as desaturases and elongases, can influence an individual's baseline omega-3 status. nih.gov
Genetic Influence on Treatment Response: Genetic variations may impact how an individual metabolizes and partitions EPA, the activity of transcription factors, and the regulation of physiological endpoints, all of which can affect the response to EPA supplementation. nih.gov Emerging evidence suggests that genotypes like APOE and FADS may be important in this context. nih.gov
Epigenetic Modifications: Research is needed to explore how EPA may induce epigenetic changes that modulate gene expression related to inflammation, lipid metabolism, and other relevant pathways.
A deeper understanding of these genetic and epigenetic influences will be instrumental in identifying individuals who are most likely to benefit from EPA ethyl ester therapy and in tailoring treatment approaches for optimal outcomes.
Advanced Formulations and Delivery Systems for Optimized Bioavailability
The bioavailability of EPA from ethyl ester formulations can be influenced by factors such as co-ingestion with a fat-containing meal. researchgate.net This has led to the development of advanced formulations and delivery systems designed to enhance absorption and optimize bioavailability.
Several innovative approaches are being explored:
Self-Micro-Emulsifying Delivery Systems (SMEDS): These systems form stable micro-emulsions in the digestive tract, facilitating the absorption of EPA and DHA. One study found that a SMEDS formulation resulted in significantly greater plasma concentrations of EPA and DHA compared to a standard ethyl ester formulation, particularly in a fasted state. biospace.com
Advanced Lipid Technologies™ (ALT®): This proprietary technology creates stable micelles in the presence of an aqueous medium, independent of bile salt secretion. nih.govresearchgate.net This is hypothesized to improve the bioavailability of EPA and DHA ethyl esters and reduce the "food effect," where absorption is dependent on meal content. nih.govresearchgate.net A study comparing an ALT®-based formulation to another prescription omega-3 product showed higher bioavailability of EPA and DHA at a lower dose under low-fat conditions. nih.gov
Table 2: Bioavailability of an Advanced EPA/DHA Formulation (SC401) vs. Lovaza®
| Parameter | SC401 (1530 mg) | Lovaza® (3600 mg) |
| EPA + DHA Total Lipids | ||
| Cmax (Maximum Concentration) | ~149% higher | - |
| AUC₀₋ₗₐₛₜ (Area Under the Curve) | ~178% higher | - |
| Tmax (Time to Maximum Concentration) | ~6 hours | ~10 hours |
Results are from a single-dose, crossover study under low-fat feeding conditions, adjusted for dose and baseline. nih.gov
Continued research and development in this area are expected to lead to more convenient and effective EPA ethyl ester products for patients.
Investigation into Dose-Response Relationships and Their Clinical Implications in Diverse Populations
Establishing clear dose-response relationships for EPA ethyl ester is essential for optimizing its therapeutic use across various patient populations. Research has shown that EPA produces dose-dependent increases in its concentrations in plasma and red blood cells, and these increases correlate with the degree of triglyceride lowering. nih.gov
Key research questions in this area include:
Optimal Dosing for Different Indications: While a specific dose has been approved for hypertriglyceridemia, further studies are needed to determine the optimal dose for other potential applications, such as in patients with persistent schizophrenic symptoms. nih.govnih.gov
Dose-Response in Diverse Populations: The effects of EPA may differ based on factors like baseline diet, genetic makeup, and the presence of comorbidities. Research is needed to understand dose-response relationships in various ethnic groups, age ranges, and patient subgroups.
Relationship Between EPA Levels and Clinical Outcomes: Studies have shown that higher achieved blood levels of EPA are associated with greater reductions in cardiovascular events. youtube.com Further investigation is needed to define target EPA levels for optimal clinical benefit.
A dose-ranging study in patients with schizophrenia found that a particular daily dose of ethyl-EPA showed a significant effect on rating scales in patients also taking clozapine. nih.gov This highlights the importance of dose-finding studies in specific clinical contexts.
Role of the Gut Microbiome in Mediating Eicosapentaenoic Acid Ethyl Ester Effects
The gut microbiome is increasingly recognized as a key player in health and disease, and emerging research suggests it may mediate some of the effects of EPA ethyl ester.
Studies in animal models have shown that:
EPA and DHA Differentially Affect Gut Microbiota: Dietary EPA and DHA ethyl esters have been shown to have different effects on the diversity and composition of the gut microbiota in rats. nih.gov
EPA Can Restructure the Gut Microbiome: In mice, EPA has been found to restructure the gut microbiota in a time-dependent manner. nih.gov Notably, it can robustly increase the abundance of Akkermansia muciniphila, a bacterium associated with improved glucose homeostasis. nih.gov
Microbial Gene Expression: Predictive functional profiling of microbial communities has revealed that EPA can reverse high-fat diet-associated changes in genes related to various metabolic and inflammatory pathways. nih.govunc.edu
Future research in humans is needed to confirm these findings and to elucidate the specific mechanisms by which the gut microbiome interacts with EPA to influence host metabolism and health. This could open up new avenues for therapeutic interventions that combine EPA with strategies to modulate the gut microbiota.
Long-term Cardiovascular Outcome Studies and Real-World Evidence Generation
While landmark trials like REDUCE-IT have provided strong evidence for the cardiovascular benefits of EPA ethyl ester, there is an ongoing need for long-term outcome studies and the generation of real-world evidence. mdpi.com
Key objectives for future research include:
Confirming Long-Term Efficacy and Safety: Continued follow-up of patients from major clinical trials and the initiation of new long-term studies will be important to assess the durability of the benefits and to monitor for any potential long-term safety signals.
Evaluating Effectiveness in Broader Populations: Real-world evidence studies can provide valuable insights into the effectiveness of EPA ethyl ester in patient populations that may not have been well-represented in clinical trials.
Cost-Effectiveness Analyses: As the use of EPA ethyl ester becomes more widespread, ongoing economic analyses will be important to assess its cost-effectiveness in different healthcare systems and patient populations. tctmd.comnih.gov
The REDUCE-IT trial demonstrated a significant reduction in both first and total ischemic events. ahajournals.org Real-world data will be crucial to confirm that these benefits translate to routine clinical practice.
Research on Eicosapentaenoic Acid Ethyl Ester in Emerging Therapeutic Areas
While the primary therapeutic application of eicosapentaenoic acid ethyl ester (EPA-EE) has been in cardiovascular risk reduction, ongoing research is exploring its potential in a variety of other medical fields. These emerging avenues of investigation are driven by the compound's known anti-inflammatory, cell membrane-modulating, and lipid-mediating properties. This section will delve into the research findings in some of these promising new therapeutic areas.
Oncology
The potential role of EPA-EE in cancer therapy is an active area of research, with studies exploring its effects on tumor growth, metastasis, and the side effects of cancer treatment.
In a study on mice with subcutaneously implanted Lewis lung carcinoma (LLC), oral administration of EPA-EE at doses of 300 or 1000 mg/kg was found to inhibit tumor growth. nih.gov Furthermore, a derivative mixture of EPA-EE, when administered at 1000 mg/kg, was shown to inhibit metastasis to the lungs in these mice. nih.gov The antitumor effects of EPA-EE appeared to be linked to an increase in the natural killer (NK) cell population in the spleen. nih.gov
Another clinical trial investigated the use of EPA in the free fatty acid form (2g daily) in patients awaiting surgery for colorectal cancer liver metastases. The aim was to determine if EPA could reduce markers of tumor growth and be safely tolerated. clinicaltrials.gov
However, not all studies have shown a clear benefit. A double-blind, randomized trial in weight-losing cancer patients with cachexia found that supplementation with 6 g/d of EPA-EE for seven days did not significantly inhibit lipolysis or lipid oxidation compared to a placebo. nih.gov
Table 1: Research Findings of Eicosapentaenoic Acid Ethyl Ester in Oncology
| Study Type | Model | Key Findings | Citation |
| Preclinical | Mice with Lewis Lung Carcinoma | Inhibited tumor growth at 300 and 1000 mg/kg doses; Increased natural killer cell population. | nih.gov |
| Clinical Trial | Patients with Colorectal Cancer Liver Metastases | Investigated the reduction of tumor growth markers and safety. | clinicaltrials.gov |
| Clinical Trial | Cachectic Cancer Patients | Did not significantly inhibit lipolysis or lipid oxidation. | nih.gov |
Psychiatry and Neurology
The influence of omega-3 fatty acids on brain health has led to research into EPA-EE for psychiatric and neurological conditions, particularly major depressive disorder (MDD) and bipolar depression. The proposed mechanism often involves the modulation of neuroinflammation.
A pilot study using positron emission tomography (PET) with [11C]PBR-28 is investigating whether the antidepressant effects of ethyl-eicosapentaenoic acid in bipolar depression are mediated by a decrease in brain inflammation. clinicaltrials.gov
Several clinical trials have explored EPA-EE as a treatment for depression. One double-blind, randomized controlled trial of ethyl-eicosapentaenoate (EPA-E) for major depressive disorder showed a non-significant trend towards improvement in the EPA group compared to placebo. nih.gov Another study on middle-aged women with psychological distress found that in women without a major depressive episode at baseline, an 8-week supplementation with enriched ethyl-EPA significantly improved psychological distress and depressive symptoms compared to placebo. nih.gov
In the context of bipolar depression, a 12-week, double-blind study found that adjunctive treatment with 1 g/day or 2 g/day of ethyl-EPA resulted in a significant improvement in depression scores compared to placebo. uppitysciencechick.com
Research also suggests that EPA may have stronger anti-inflammatory effects than docosahexaenoic acid (DHA) and may be more effective in influencing mood disorders. nih.gov
Table 2: Clinical Research on Eicosapentaenoic Acid Ethyl Ester in Psychiatry
| Condition | Study Design | Key Findings | Citation |
| Bipolar Depression | PET study with [11C]PBR-28 | Investigating the role of decreased brain inflammation in the antidepressant effect. | clinicaltrials.gov |
| Major Depressive Disorder | Double-blind, randomized controlled trial | Non-significant trend for improvement in depression scores with EPA-E. | nih.gov |
| Psychological Distress in Middle-Aged Women | Double-blind, placebo-controlled, randomized clinical trial | Significant improvement in psychological distress and depressive symptoms in women without major depressive episode at baseline. | nih.gov |
| Bipolar Depression | Randomized double-blind placebo-controlled study | Significant improvement in depression scores with adjunctive ethyl-EPA. | uppitysciencechick.com |
Hepatology
The impact of EPA-EE on lipid metabolism has prompted research into its use for non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH).
In a study on mice fed a saturated fat diet, highly purified EPA-EE administered for 12 weeks significantly decreased the liver-to-body weight ratio, serum levels of triglycerides and alanine (B10760859) aminotransferase, and hepatic triglyceride content. Histologically, EPA markedly attenuated macrovesicular steatosis. nih.gov Another study in mice with atherogenic high-fat diet-induced NAFLD found that both EPA and DHA reduced the pathological features of NASH, with EPA having a greater effect on reducing hepatic triglycerides. plos.org Research in a novel mouse model of NASH also showed that EPA treatment effectively prevented the development and progression of the disease. consensus.app
However, clinical trial results in humans have been mixed. A phase 2b multicenter, double-blind, randomized, placebo-controlled trial of EPA-E for NASH found no significant effect on the histologic features of the disease, although it did reduce triglyceride levels. nih.gov The WELCOME study, a double-blind, placebo-controlled trial, also did not find a significant improvement in liver fat with a combination of EPA and DHA in the intention-to-treat analysis, but a secondary analysis showed that erythrocyte DHA enrichment was independently associated with a decrease in liver fat percentage. nyu.edu
Table 3: Research on Eicosapentaenoic Acid Ethyl Ester in Hepatology
| Study Type | Model/Population | Key Findings | Citation |
| Preclinical | Mice on a saturated fat diet | Significantly decreased liver-to-body weight ratio, serum triglycerides, and hepatic triglyceride content; attenuated steatosis. | nih.gov |
| Preclinical | Mice with atherogenic high-fat diet-induced NAFLD | EPA was more effective than DHA in reducing hepatic triglyceride accumulation. | plos.org |
| Preclinical | Mouse model of NASH | EPA treatment prevented the development and progression of NASH. | consensus.app |
| Clinical Trial | Patients with NASH | No significant effect on histologic features of NASH; reduced triglyceride levels. | nih.gov |
| Clinical Trial | Patients with NAFLD | No significant improvement in liver fat in intention-to-treat analysis; erythrocyte DHA enrichment associated with decreased liver fat. | nyu.edu |
Ophthalmology
The anti-inflammatory properties of omega-3 fatty acids have led to their investigation in the treatment of dry eye disease, a condition with an inflammatory component.
Research has explored the use of omega-3 supplements, including those containing EPA, for alleviating the symptoms of dry eye. nih.govclinophthaljournal.com The rationale is that these fatty acids can help reduce ocular surface inflammation. clinicaltrials.gov Studies have investigated the effects of oral omega-3 supplementation on various signs and symptoms of dry eye, such as tear film stability and ocular discomfort. clinicaltrials.gov
However, a large, multicenter, double-blind clinical trial (the DREAM study) found that among patients with moderate-to-severe dry eye disease, those who received supplements containing 3000 mg of n-3 fatty acids for 12 months did not have significantly better outcomes than those who received a placebo. nih.gov A systematic review also highlighted the need for more research to fully understand the role of omega-3 supplements in treating dry eye disease. nih.gov
Table 4: Research on Eicosapentaenoic Acid Ethyl Ester in Ophthalmology for Dry Eye Disease
| Study Type | Population | Key Findings | Citation |
| Clinical Trial (DREAM Study) | Patients with moderate-to-severe dry eye disease | No significant difference in outcomes between the n-3 fatty acid supplement group and the placebo group after 12 months. | nih.gov |
| Systematic Review | Patients with dry eye disease | More research is needed to determine the role of omega-3 and omega-6 supplements. | nih.gov |
| Hypothesis/Rationale | Patients with dry eye disease | Omega-3 fatty acids are hypothesized to improve dry eye signs and symptoms by reducing ocular surface inflammation. | clinicaltrials.gov |
Q & A
What analytical methods are recommended for quantifying EPA-E and DHA-E in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is the gold standard for quantifying EPA-E and docosahexaenoic acid ethyl ester (DHA-E) in pharmaceutical products. This method involves using certified reference materials (CRMs) for calibration, such as USP Eicosapentaenoic Acid Ethyl Ester RS and Docosahexaenoic Acid Ethyl Ester RS. Key parameters include separation using a C18 column, mobile phase gradients of acetonitrile and water, and mass spectrometry detection in positive ion mode . Simulated moving bed (SMB) chromatography is also employed for large-scale purification of EPA-E from mixed ethyl ester formulations .
How can enzymatic synthesis of EPA-E be optimized for high yield and purity?
Lipase-catalyzed acidolysis using Novozym® 435 is a widely studied method. Kinetic studies show that substrate molar ratios (e.g., 1:1 for EPA concentrate and ethyl acetate) and enzyme activity (≥200 U/g) are critical. Response surface methodology (RSM) combined with central composite design (CCD) can model reaction parameters (e.g., temperature, substrate concentration) to predict conversion rates. For example, 88–94% EPA-E yields are achieved at 300 min reaction time under optimized conditions . Ordered mechanism models are used to estimate maximum reaction rates (Vmax) and kinetic constants .
What experimental designs are used to resolve contradictions in EPA-E’s effects on glucose homeostasis?
Contradictory findings on EPA-E’s impact on insulin resistance require controlled in vivo models (e.g., WBN/Kob diabetic rats) and stratified clinical trials. The ANCHOR trial (NCT01047501) demonstrated that EPA-E (4 g/day) did not increase fasting plasma glucose in statin-treated patients, while other studies suggest EPA-E modulates peroxisome proliferator-activated receptor (PPAR) pathways. Researchers should standardize patient cohorts (e.g., baseline HbA1c, lipid profiles) and use hyperinsulinemic-euglycemic clamps to assess insulin sensitivity directly .
How is bioequivalence evaluated between EPA-E formulations with varying EPA:DHA ratios?
Bioequivalence studies require randomized, double-blind crossover designs in subjects with low baseline omega-3 levels to minimize confounding. Single high-dose administrations (e.g., 12 g) are analyzed via plasma pharmacokinetics (AUC0–24h, Cmax). Despite differing EPA:DHA ratios (e.g., 3:1 vs. 1:1), bioequivalence is confirmed if 90% confidence intervals for AUC ratios fall within 0.80–1.25. Fingerprick blood sampling and LC-MS/MS quantification ensure precision .
What methodologies address discrepancies in EPA-E’s pharmacokinetic interactions with co-administered drugs?
Contradictory data on EPA-E’s interaction with metformin (e.g., no change in AUC or Cmax) are resolved using non-compartmental pharmacokinetic analysis in fed/fasted states. Open-label, repeated-dose studies (e.g., 850 mg metformin + 4 g EPA-E) measure plasma metformin levels via LC-MS/MS. Covariates like gastric pH modulation by EPA-E are controlled using proton-pump inhibitor washout periods .
How are diffusion coefficients of EPA-E measured in supercritical CO2 for industrial applications?
Binary diffusion coefficients (D12) for EPA-E in supercritical CO2 are determined using Taylor dispersion techniques. Experiments at 313–333 K and 15–25 MPa reveal D12 values ranging from 1.2–3.5 × 10<sup>−8</sup> m<sup>2</sup>/s. These data are critical for scaling up supercritical fluid extraction (SFE) processes to isolate EPA-E from fish oil .
What stability-indicating assays are validated for EPA-E in lipid emulsions?
Forced degradation studies (oxidative, thermal, hydrolytic) coupled with GC-FID or UPLC-PDA are used. Hydroperoxide formation is quantified via iodometric titration, while ethyl ester hydrolysis is monitored by free EPA levels. USP guidelines recommend ≤0.1% total impurities, including oxidation products like 4-hydroxy-2-nonenal (4-HNE) .
How do researchers standardize EPA-E content in omega-3 formulations across regulatory jurisdictions?
USP and EP monographs specify that EPA-E must constitute ≥96% of total fatty acid ethyl esters (FAEEs) in prescription drugs (e.g., Vascepa®). For dietary supplements, total omega-3 FAEEs must be ≥50%, with EPA-E ≥40%. Tocopherol (0.1–0.3%) is added as an antioxidant, validated via headspace GC-MS to quantify residual oxygen .
What in vitro models elucidate EPA-E’s anti-inflammatory mechanisms in macrophages?
THP-1-derived macrophages are treated with EPA-E (10–100 µM) and stimulated with LPS/IFN-γ. NF-κB and MAPK pathway inhibition is assessed via Western blot (e.g., p65, IκBα, ERK1/2 phosphorylation). EPA-E’s suppression of TNF-α and IL-6 is quantified using ELISA, with IC50 values compared to DHA-E .
How are batch-to-batch variations in EPA-E synthesis minimized during industrial production?
Process analytical technology (PAT) tools, including inline FTIR and NIR spectroscopy, monitor esterification in real time. Critical quality attributes (CQAs) like FAEE content and peroxide value are controlled via multivariate statistical process control (MSPC). Ethanol residuals are capped at ≤0.5% (w/w) using HS-GC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
